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Core Science & Biosynthesis

Foundational

Unveiling the Mechanism of Action of Methyl [(5-chloro-8-quinolinyl)oxy]acetate in Cereal Crops

Executive Summary Methyl [(5-chloro-8-quinolinyl)oxy]acetate, universally recognized by its ISO common name cloquintocet-mexyl (CQC-M) , is a premier herbicide safener utilized in cereal crop protection. By expanding the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl [(5-chloro-8-quinolinyl)oxy]acetate, universally recognized by its ISO common name cloquintocet-mexyl (CQC-M) , is a premier herbicide safener utilized in cereal crop protection. By expanding the therapeutic index of potent grass herbicides—such as the ACCase inhibitor clodinafop-propargyl and the ALS inhibitor pyroxsulam—CQC-M enables aggressive weed management without compromising the yield of wheat (Triticum aestivum)[1][2]. This technical guide elucidates the molecular causality behind CQC-M’s mechanism of action, detailing the xenobiotic detoxification cascade, quantitative efficacy metrics, and the self-validating analytical protocols required to study these pathways.

The Core Mechanism: A Three-Phase Detoxification Cascade

The safening mechanism of CQC-M is not based on simple competitive antagonism at the herbicide target site. Instead, it acts as a master signaling molecule that orchestrates a profound, coordinated reprogramming of the plant's xenobiotic metabolism[3].

Bioactivation via Hydrolysis

CQC-M is formulated as an ester to maximize lipophilicity and cuticular penetration. Upon entering the plant tissue, it undergoes rapid hydrolysis mediated by endogenous carboxylesterases (CarEs)[1]. This phase I cleavage removes the mexyl group, yielding cloquintocet acid . Isothermal titration calorimetry and gene expression studies confirm that cloquintocet acid is the active safening moiety, exhibiting an identical enzyme induction profile to the parent ester[4][5].

Phase I: Oxidation (Cytochrome P450s)

Once activated, cloquintocet acid upregulates specific Cytochrome P450 (CYP) enzymes. CYPs are heme-thiolate proteins that introduce reactive functional groups (e.g., hydroxyl groups) into the lipophilic herbicide molecule. In wheat, CQC-M specifically enhances the CYP-mediated hydroxylation of herbicides like clodinafop and pinoxaden, neutralizing their phytotoxicity and preparing them for subsequent conjugation[6][7].

Phase II: Conjugation (GSTs and UGTs)

Following oxidation, CQC-M induces a massive, albeit transient, upregulation of Phase II conjugating enzymes. It specifically induces tau, phi, and lambda class Glutathione S-transferases (GSTs), which catalyze the nucleophilic attack of glutathione (GSH) on the herbicide[4][5]. Furthermore, CQC-M enhances the activity of Uridine 5'-diphospho-glucuronosyltransferases (UGTs), specifically O-glucosyltransferases (OGT), which attach glucose moieties to the phase I metabolites[8].

Phase III: Vacuolar Sequestration (ABC/MRP Transporters)

The final step in the cascade is the removal of the water-soluble, conjugated herbicides from the cytosol. CQC-M coordinately induces Multidrug Resistance-Associated Proteins (MRPs), a subclass of ATP-binding cassette (ABC) transporters located on the tonoplast (vacuolar membrane). These ATP-dependent pumps sequester the conjugated herbicides into the vacuole, permanently isolating them from sensitive cellular organelles[3][8].

DetoxPathway CQCM Cloquintocet-mexyl (Ester) CQCA Cloquintocet acid (Active Safener) CQCM->CQCA Hydrolysis (Carboxylesterases) Phase1 Phase I: Oxidation (Cytochrome P450s) CQCA->Phase1 Up-regulates Phase2 Phase II: Conjugation (GSTs & UGTs) CQCA->Phase2 Up-regulates Phase3 Phase III: Sequestration (ABC/MRP Transporters) CQCA->Phase3 Up-regulates Metabolite1 Hydroxylated Metabolite Phase1->Metabolite1 Metabolite2 GSH/Glucose Conjugate Phase2->Metabolite2 Vacuole Vacuolar Storage (Detoxified) Phase3->Vacuole Herbicide Herbicide (e.g., Clodinafop) Herbicide->Metabolite1 Phase I Metabolite1->Metabolite2 Phase II Metabolite2->Vacuole Phase III

Safener-induced Phase I-III herbicide detoxification pathway in cereal crops.

Quantitative Efficacy Metrics

The physiological impact of CQC-M on wheat can be quantified through distinct transcriptomic and enzymatic biomarkers.

Biomarker / PathwaySafener Effect (CQC-M)Biological SignificanceReference
TtMRP1 Transcript 9.5-fold increaseEnhanced vacuolar sequestration of conjugates in the coleoptile.[8]
TtMRP2 Transcript 2.3-fold increaseBroadened transport capacity for detoxified metabolites.[8]
GST Metabolic Activity 77.4% increaseAccelerated Phase II GSH conjugation.[8]
Glucose Conjugate Transport ~100% increaseRapid clearance of Phase II UGT products across the tonoplast.[8]
Target Enzyme (PPO) Expression UpregulatedCompensatory response to fomesafen-induced oxidative stress.[9]

Experimental Methodologies & Self-Validating Protocols

To rigorously evaluate the mechanism of action of safeners during agrochemical development, experimental designs must account for the transient nature of gene induction and the inherent instability of plant enzymes.

Protocol 1: Transcriptomic Profiling of Transient Gene Expression

Causality & Design Rationale: CQC-M induces a transient, dose-dependent response[5]. Sampling at a single late time point (e.g., 48h) will yield false negatives. Therefore, a time-course approach is mandatory[6]. Hydroponic growth is utilized to eliminate soil adsorption variables and ensure uniform root/shoot uptake.

Step-by-Step Methodology:

  • Cultivation: Germinate Triticum aestivum seeds and transfer to hydroponic media for 7 days under controlled greenhouse conditions.

  • Treatment: Expose seedlings to 10 µM CQC-M (dissolved in 0.1% acetone/Tween-20).

    • Self-Validation Step: Concurrently run a solvent-only control to establish a baseline and rule out surfactant-induced transcriptomic stress.

  • Time-Course Sampling: Harvest root, coleoptile, and leaf tissues at 1, 3, 6, and 22 hours post-treatment. Flash-freeze in liquid nitrogen immediately to halt RNA degradation.

  • Quantification: Extract total RNA, synthesize cDNA, and perform RT-qPCR targeting TtMRP1, TtMRP2, and specific GSTU/GSTF genes[4][8]. Normalize against a validated housekeeping gene (e.g., Actin).

Protocol 2: In Vivo CYP and GST Activity Assays

Causality & Design Rationale: Plant CYPs are notoriously unstable and present in low abundance in crude cell-free extracts. Attempting direct in vitro CYP assays often fails. Therefore, we utilize an in vivo metabolism approach, monitoring the disappearance of the parent herbicide and the appearance of its metabolites via LC-MS/MS[6].

Step-by-Step Methodology:

  • Induction: Pre-treat wheat seedlings with CQC-M for 24 hours to allow for maximal Phase I/II enzyme induction.

  • Application: Apply the target herbicide (e.g., clodinafop-propargyl) to the foliage.

  • Extraction: At 12, 24, and 48 hours post-herbicide application, homogenize the tissue in an acetone/citrate extraction buffer[2].

    • Self-Validation Step: Spike samples with an isotopically labeled internal standard prior to homogenization to calculate extraction recovery rates and correct for matrix effects.

  • Analysis: Perform solid-phase extraction (SPE) clean-up. Quantify the parent herbicide and its hydroxylated/glycosylated metabolites using LC-MS/MS. A statistically significant increase in the metabolite-to-parent ratio in CQC-M treated plants versus controls confirms enhanced in vivo CYP/UGT activity.

Workflow Step1 Hydroponic Treatment (Safener ± Herbicide) Step2 Time-Course Sampling (Root, Coleoptile, Leaf) Step1->Step2 Branch1 Proteomics (2D-PAGE & LC-MS/MS) Step2->Branch1 Branch2 Transcriptomics (RT-qPCR / RNA-Seq) Step2->Branch2 Branch3 Enzyme Assays (In Vivo Metabolism) Step2->Branch3 Result1 Identify Safener- Responsive Proteins Branch1->Result1 Result2 Quantify MRP & Detox Gene Expression Branch2->Result2 Result3 Measure Substrate Conversion Rates Branch3->Result3

Analytical workflow for validating safener-mediated detoxification mechanisms.

Recent Discoveries: Beyond Standard Detoxification

While Phase I-III metabolic enhancement is the classical mechanism of action, recent 2025 research indicates that CQC-M possesses pleiotropic protective effects independent of xenobiotic metabolism.

When utilized as a seed pretreatment to protect wheat from soil-residual fomesafen (a PPO inhibitor), CQC-M did not alter fomesafen metabolism, nor did it influence P450 or GST activity. Instead, it upregulated the target enzyme (protoporphyrinogen IX oxidase) and light-harvesting chlorophyll a/b binding proteins. This promoted photosynthesis and significantly decreased oxidative stress, highlighting a secondary, metabolism-independent mechanism of crop protection[9].

Conclusion

Methyl[(5-chloro-8-quinolinyl)oxy]acetate represents a master regulator of plant xenobiotic defense. By undergoing bioactivation to its acid form, it orchestrates a multi-tiered detoxification cascade—spanning CYP oxidation, GST/UGT conjugation, and MRP-mediated sequestration. Rigorous, time-sensitive transcriptomic and proteomic protocols are essential to capture its transient efficacy. As agrochemical research evolves, the discovery of its secondary protective pathways continues to solidify its indispensable role in modern cereal crop management.

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Exploratory

Environmental Degradation Pathways of Methyl [(5-chloro-8-quinolinyl)oxy]acetate: A Comprehensive Technical Guide

Executive Summary Methyl [(5-chloro-8-quinolinyl)oxy]acetate, commonly known as cloquintocet-methyl, is an agrochemical safener utilized to enhance crop tolerance to ACCase-inhibiting herbicides[1],[2]. While its higher-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl [(5-chloro-8-quinolinyl)oxy]acetate, commonly known as cloquintocet-methyl, is an agrochemical safener utilized to enhance crop tolerance to ACCase-inhibiting herbicides[1],[2]. While its higher-ester homolog, cloquintocet-mexyl, is more widely commercialized, the methyl ester shares identical primary environmental degradation pathways[3]. Understanding the environmental fate of this compound is critical for regulatory risk assessments, specifically regarding its persistence, mobility, and the ecotoxicological profile of its degradation products. This whitepaper details the mechanistic degradation pathways, kinetic data, and self-validating analytical protocols for assessing its environmental fate.

Mechanistic Degradation Pathways

The degradation of methyl[(5-chloro-8-quinolinyl)oxy]acetate in soil and aquatic systems follows a biphasic kinetic model, characterized by an initial rapid dissipation phase followed by a slower mineralization phase[4]. The primary transformation pathway across all environmental compartments is the cleavage of the ester bond to yield the major metabolite, 5-chloro-8-quinolinoxyacetic acid (CGA-153433) [5],[6].

Abiotic Hydrolysis

The ester linkage is highly susceptible to abiotic hydrolysis, a process strongly dictated by environmental pH[4].

  • Mechanism & Causality: Under alkaline conditions, base-catalyzed hydrolysis (saponification) dominates. Hydroxide ions ( OH− ) act as strong nucleophiles, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate that rapidly collapses, releasing methanol and the quinolinoxyacetate anion. Because the methyl group provides minimal steric hindrance, this nucleophilic attack is highly efficient. Data for related esters demonstrate extreme pH sensitivity, with half-lives dropping from over 4 years at pH 5 to mere days at pH 9[7].

Photolytic Degradation

In clear, shallow aquatic environments and on soil surfaces, photolysis is a primary degradation driver[8].

  • Mechanism & Causality: The quinoline ring system acts as a chromophore, absorbing photons in the UV/visible spectrum. This photo-excitation leads to photo-oxidation and homolytic cleavage of the ester bond. Studies indicate that direct photolysis in water yields half-lives on the order of hours to a few days under direct sunlight[9],[4].

Microbial Metabolism

In soil, microbial esterases rapidly hydrolyze the parent compound[10]. The resulting acid metabolite (CGA-153433) exhibits significantly higher soil persistence (DT90 > 365 days in some laboratory data) but is eventually mineralized into bound soil residues and carbon dioxide ( CO2​ )[11].

Pathway Parent Methyl[(5-chloro-8-quinolinyl)oxy]acetate (Parent Safener) Acid 5-chloro-8-quinolinoxyacetic acid (CGA-153433) Parent->Acid Abiotic Hydrolysis (pH > 7) Photolysis (UV/Vis) Microbial Esterases Bound Bound Soil Residues Acid->Bound Soil Adsorption Microbial Metabolism CO2 Carbon Dioxide (CO2) Mineralization Acid->CO2 Complete Mineralization

Primary environmental degradation pathways of methyl[(5-chloro-8-quinolinyl)oxy]acetate.

Quantitative Degradation Kinetics

The following table synthesizes the kinetic data for the ester hydrolysis and environmental dissipation. Regulatory data established for the structural analog cloquintocet-mexyl is utilized as a robust baseline for the methyl ester's behavior, as both converge rapidly on the exact same acid metabolite[4],[7],[12].

Environmental Compartment / ConditionPrimary Degradation PathwayEstimated Half-Life (DT50)Major Degradate
Aqueous Buffer (pH 5) Abiotic Hydrolysis~ 4.4 yearsCGA-153433
Aqueous Buffer (pH 7) Abiotic Hydrolysis~ 134 daysCGA-153433
Aqueous Buffer (pH 9) Abiotic Hydrolysis~ 6.6 daysCGA-153433
Clear Shallow Water Direct Photolysis< 24 hoursCGA-153433
Aerobic Soil (Field) Microbial / Hydrolytic0.4 to 3.6 daysCGA-153433

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following methodology outlines the extraction and quantification of the parent ester and its acid metabolite from environmental soil matrices.

Protocol: Soil Metabolism Extraction and LC-MS/MS Quantification

Expertise & Causality: The extraction of the metabolite CGA-153433 requires specific pH control. Because it is an organic acid, extracting at a neutral pH would leave the molecule ionized and highly water-soluble, leading to poor recovery in organic solvents. By utilizing an acidic buffer (pH 3), the carboxylic acid group is protonated (unionized), drastically increasing its partition coefficient into the organic extraction phase[13].

Step-by-Step Methodology:

  • Matrix Spiking & Incubation: Spike 50 g of sieved, viable agricultural soil with a known concentration of methyl [(5-chloro-8-quinolinyl)oxy]acetate. Incubate in the dark at 20°C at 40-50% maximum water holding capacity to simulate aerobic field conditions.

  • Acidified Extraction: At designated time intervals (e.g., 0, 1, 3, 7 days), extract the soil using an acetone-buffer solution adjusted to pH 3. Agitate mechanically for 30 minutes. The low pH ensures the acid metabolite (CGA-153433) remains protonated for optimal solvent partitioning[13].

  • Partitioning & Cleanup: Centrifuge the mixture and collect the supernatant. Perform a liquid-liquid partition with dichloromethane. Evaporate the organic layer to near dryness under a gentle nitrogen stream and reconstitute in a mild solvent for Solid Phase Extraction (SPE).

  • Solid Phase Extraction (SPE): Pass the reconstituted sample through a pre-conditioned C18 SPE cartridge to remove humic acids and soil matrix interferences. Elute with high-purity acetonitrile.

  • LC-MS/MS Analysis: Analyze the eluate using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). Utilize external calibration standards for both the parent ester and CGA-153433 to quantify the degradation kinetics[14].

Workflow S1 1. Soil Spiking & Aerobic Incubation S2 2. Acetone-Buffer Extraction (pH 3) S1->S2 Arrests metabolism S3 3. C18 Solid Phase Extraction (SPE) S2->S3 Protonates acid S4 4. LC-MS/MS Quantification S3->S4 Removes humic acids

Validated workflow for the extraction and quantification of safener metabolites from soil.

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Foundational

chemical structure and physicochemical properties of methyl [(5-chloro-8-quinolinyl)oxy]acetate

Title : Comprehensive Technical Guide: Chemical Structure, Physicochemical Dynamics, and Analytical Methodologies of Methyl[(5-chloro-8-quinolinyl)oxy]acetate Executive Summary This whitepaper provides an in-depth techni...

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Author: BenchChem Technical Support Team. Date: April 2026

Title : Comprehensive Technical Guide: Chemical Structure, Physicochemical Dynamics, and Analytical Methodologies of Methyl[(5-chloro-8-quinolinyl)oxy]acetate

Executive Summary This whitepaper provides an in-depth technical analysis of methyl [(5-chloro-8-quinolinyl)oxy]acetate (commonly known as cloquintocet-methyl). As a critical structural analog within the cloquintocet safener family, this compound plays a pivotal role in xenobiotic detoxification research. We explore its molecular architecture, the causality behind its physicochemical properties, its mechanism of action as a prodrug elicitor, and provide self-validating protocols for both its chemical synthesis and trace-level analytical quantification.

Molecular Architecture and Physicochemical Properties

Methyl[(5-chloro-8-quinolinyl)oxy]acetate (CAS: 4367-49-1) is a specialized quinoline derivative[1]. Its molecular architecture is defined by three functional domains, each engineered for specific biological and chemical interactions:

  • The Quinoline Core: Provides the necessary lipophilicity for membrane permeation and acts as the primary pharmacophore for target protein binding.

  • The C5-Chloro Substituent: Enhances the metabolic stability of the aromatic ring, preventing premature oxidative degradation by plant cytochrome P450s.

  • The Methyl Ester Linkage: Acts as a prodrug moiety at the C8 position. Compared to its heavier commercial homolog (cloquintocet-mexyl), the methyl ester exhibits lower steric hindrance, which fundamentally alters its hydrolysis kinetics when exposed to plant carboxylesterases[2].

To contextualize its behavior in aqueous and organic environments, the quantitative physicochemical data is summarized below.

Table 1: Physicochemical Properties of Methyl[(5-chloro-8-quinolinyl)oxy]acetate

PropertyValueCausality / Technical Significance
IUPAC Name Methyl 2-[(5-chloro-8-quinolinyl)oxy]acetateStandardized chemical nomenclature[1].
CAS Registry Number 4367-49-1Unique chemical identifier[1].
Molecular Formula C12H10ClNO3Defines the atomic composition[1].
Molecular Weight 251.67 g/mol Lower molecular weight than the mexyl ester (335.8 g/mol ) increases its relative systemic mobility within plant vascular tissues.
Hydrogen Bond Acceptors 4Facilitates targeted interactions with the active sites of hydrolytic enzymes.
Hydrolytic Stability pH-dependentRapidly hydrolyzes in alkaline environments to yield the biologically active cloquintocet acid.

Mechanism of Action: Safener Dynamics and Detoxification

Methyl [(5-chloro-8-quinolinyl)oxy]acetate functions as an agrochemical safener by artificially inducing the plant's innate xenobiotic detoxification pathways[3]. The causality of this mechanism relies on a multi-phase metabolic cascade:

  • Phase I Metabolism (Bioactivation): The methyl ester is biologically inactive in its intact form. Upon cuticular penetration, it undergoes rapid cleavage by plant carboxylesterases (CarEs) to form the active elicitor, cloquintocet acid[2]. The methyl ester is specifically chosen in experimental designs because its minimal steric bulk allows for exceptionally rapid esterase cleavage compared to longer-chain analogs.

  • Phase II Metabolism (Detoxification): The liberated cloquintocet acid acts as a signaling molecule, coordinately upregulating the expression of glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases[4]. This induction drastically accelerates the conjugation of co-applied herbicides with glutathione, neutralizing their phytotoxicity[3].

  • Phase III Metabolism (Sequestration): The safener further induces multidrug resistance-associated proteins (MRPs), which act as vacuolar pumps. These transporters actively sequester the glutathione-herbicide conjugates into the plant cell vacuole, permanently removing them from the cytosol[4].

MoA A Methyl[(5-chloro-8-quinolinyl)oxy]acetate (Prodrug) B Carboxylesterase Cleavage (Phase I Metabolism) A->B C Cloquintocet Acid (Active Elicitor) B->C D Signal Transduction (Gene Expression) C->D E Upregulation of GSTs & P450s (Phase II Metabolism) D->E F Enhanced Herbicide Detoxification E->F

Caption: Mechanism of action: Prodrug hydrolysis and subsequent xenobiotic detoxification pathway.

Chemical Synthesis and Structural Validation

The synthesis of methyl[(5-chloro-8-quinolinyl)oxy]acetate relies on a highly efficient bimolecular nucleophilic substitution (SN2) reaction. The protocol below is designed as a self-validating system, ensuring high yield and purity by strictly controlling the nucleophilicity of the intermediates.

Step-by-Step Synthesis Protocol:

  • Reagent Solvation: Dissolve 1.0 equivalent of 5-chloro-8-hydroxyquinoline in anhydrous N,N-dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent. It effectively solvates cations without hydrogen-bonding to the nucleophile, leaving the subsequent phenoxide ion highly reactive.

  • Deprotonation: Add 1.5 equivalents of anhydrous potassium carbonate (K2CO3) and stir at 60°C for 30 minutes.

    • Causality: K2CO3 acts as a mild base to deprotonate the hydroxyl group, generating a nucleophilic phenoxide intermediate while avoiding the hydrolysis of the ester product that would occur with stronger bases like NaOH.

  • Alkylation: Dropwise add 1.1 equivalents of methyl chloroacetate.

    • Causality: The alpha-carbon of methyl chloroacetate is highly electrophilic due to the electron-withdrawing effects of both the chlorine atom and the carbonyl group. This facilitates a rapid SN2 attack by the phenoxide ion.

  • Reflux and Isolation: Heat the mixture to 80°C for 4 hours. Cool the reaction, filter off the inorganic salts (KCl and unreacted K2CO3), and precipitate the target ester by pouring the filtrate into ice-cold distilled water.

  • Purification: Recrystallize the crude product from ethanol to yield pure methyl [(5-chloro-8-quinolinyl)oxy]acetate.

Synthesis R1 5-chloro-8-hydroxyquinoline + Methyl chloroacetate R2 Deprotonation (K2CO3) in DMF Solvent R1->R2 R3 SN2 Alkylation (80°C Reflux) R2->R3 R4 Precipitation & Filtration R3->R4 R5 Pure Methyl Ester Crystallization R4->R5

Caption: Step-by-step logical workflow for the chemical synthesis via SN2 nucleophilic substitution.

Analytical Protocol: HPLC-MS/MS Quantification

Accurate quantification of methyl[(5-chloro-8-quinolinyl)oxy]acetate in complex biological or environmental matrices (such as plant tissues or soil) requires a robust, self-validating analytical workflow. We adapt a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction coupled with High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)[5].

Step-by-Step Analytical Workflow:

  • QuEChERS Extraction: Homogenize 10 g of the sample matrix and extract with 10 mL of HPLC-grade acetonitrile. Add 4 g of anhydrous MgSO4 and 1 g of NaCl, shake vigorously, and centrifuge.

    • Causality: Acetonitrile efficiently extracts the lipophilic ester while precipitating matrix proteins. The addition of MgSO4 and NaCl induces a "salting-out" effect, forcing a distinct phase separation and driving the analyte entirely into the organic layer[5].

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup: Transfer 1 mL of the organic supernatant to a microcentrifuge tube containing 50 mg of Primary Secondary Amine (PSA) sorbent and 150 mg of MgSO4. Vortex and centrifuge at 10,000 rpm.

    • Causality: PSA acts as a weak anion exchanger, binding and removing interfering organic acids, sugars, and polar pigments from the matrix. The neutral methyl ester remains unbound in the supernatant[5].

  • Chromatographic Separation: Inject 5 µL of the cleaned extract onto a C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 2.6 µm). Utilize a gradient mobile phase consisting of Water (with 0.1% formic acid) and Acetonitrile (with 0.1% formic acid).

    • Causality: The hydrophobic C18 stationary phase resolves the ester from residual matrix components. Formic acid acts as a crucial proton source, significantly enhancing the ionization efficiency of the quinoline nitrogen in the mass spectrometer.

  • MS/MS Detection: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transition for the parent ion [M+H]+ at m/z 252.0 to a stable product ion (e.g., m/z 164.0, representing the loss of the methyl acetate moiety).

    • Causality: MRM mode provides absolute structural specificity and high signal-to-noise ratios, effectively eliminating false positives from isobaric matrix interferences and ensuring self-validating data integrity.

Analytical S1 Sample Matrix (Plant/Soil) S2 QuEChERS Extraction (Acetonitrile + MgSO4/NaCl) S1->S2 S3 dSPE Cleanup (PSA Sorbent) S2->S3 S4 HPLC Separation (C18 Column, Gradient) S3->S4 S5 ESI-MS/MS Detection (MRM Mode: m/z 252->164) S4->S5 S6 Data Quantification S5->S6

Caption: Self-validating QuEChERS extraction and HPLC-MS/MS analytical workflow for quantification.

References

  • Safeners coordinately induce the expression of multiple proteins and MRP transcripts involved in herbicide metabolism and detoxification in Triticum tauschii seedling tissues. nih.gov. 4

  • Research Progress on the Action Mechanism of Herbicide Safeners: A Review. acs.org. 2

  • Public release summary on the evaluation of the new active, cloquintocet acid. apvma.gov.au.

  • Current Advances in the Action Mechanisms of Safeners. mdpi.com. 3

  • Enantioselective separation, analysis and stereoselective dissipation of the chiral pesticide cloquintocet-mexyl using a modified QuEChERS method by high-performance liquid chromatography tandem mass spectrometry. researchgate.net. 5

  • cloquintocet-methyl data sheet. bcpcpesticidecompendium.org. 1

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Exploratory

In Vitro Metabolism of Methyl [(5-chloro-8-quinolinyl)oxy]acetate: A Comprehensive Technical Guide

Agrochemical Context and Metabolic Significance Methyl[(5-chloro-8-quinolinyl)oxy]acetate, universally known as cloquintocet-mexyl (CQC-M) , is a highly effective herbicide safener. In agronomic applications, it is co-fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Agrochemical Context and Metabolic Significance

Methyl[(5-chloro-8-quinolinyl)oxy]acetate, universally known as cloquintocet-mexyl (CQC-M) , is a highly effective herbicide safener. In agronomic applications, it is co-formulated with selective herbicides (e.g., clodinafop-propargyl, pinoxaden) to protect cereal crops like winter wheat from phytotoxicity[1][2]. While its mechanism of action in flora involves the robust induction of cytochrome P450s (CYPs), glutathione S-transferases (GSTs), and UDP-glucuronosyltransferases (UGTs) to accelerate herbicide detoxification[2][3], its metabolic fate in mammalian systems is fundamentally different.

In mammals, the lipophilic "mexyl" (1-methylhexyl) ester chain—originally designed to facilitate cuticular penetration in plant leaves—acts as a metabolic liability. Toxicokinetic evaluations demonstrate that CQC-M undergoes rapid and near-complete systemic hydrolysis to its active, highly polar derivative, cloquintocet acid (CQC-A) [4]. Consequently, in vitro metabolism studies must prioritize the characterization of this ester cleavage to accurately predict systemic exposure and intrinsic clearance ( CLint​ ).

The Mechanistic Basis of Biotransformation

The biotransformation of CQC-M is governed by carboxylesterases (CEs, EC 3.1.1.1) , a ubiquitous multigene family of α,β-hydrolase-fold enzymes localized predominantly in the endoplasmic reticulum (ER) of hepatic and intestinal epithelia[5][6][7].

Unlike CYP-mediated Phase I oxidations that require electron transfer via NADPH, CE-mediated hydrolysis is a cofactor-independent process[7][8]. The reaction proceeds via a classic base-catalyzed, two-step mechanism:

  • Nucleophilic Attack: A catalytic triad (typically Ser, His, Glu/Asp) facilitates the transfer of a proton from serine to histidine, drastically increasing the nucleophilicity of the serine hydroxyl group. This nucleophile attacks the electron-deficient carbonyl carbon of the CQC-M ester linkage, forming a tetrahedral intermediate[5].

  • Acyl-Enzyme Resolution: The intermediate collapses, releasing the alcohol byproduct (1-methylhexanol). A subsequent water molecule attacks the acyl-enzyme complex, releasing cloquintocet acid (CQC-A) and regenerating the free enzyme[5][6].

MetabolicPathway CQCM Cloquintocet-mexyl (Ester Prodrug) CE Carboxylesterases (CES1 / CES2) CQCM->CE Phase I Hydrolysis CQCA Cloquintocet acid (Active Metabolite) CE->CQCA Ester Cleavage Mexyl 1-Methylhexanol (Alcohol Byproduct) CE->Mexyl Water H2O Water->CE Nucleophilic attack

Fig 1: Phase I hydrolysis of cloquintocet-mexyl by mammalian carboxylesterases.

In Vitro Metabolism Models: Liver Microsomes

To accurately model the hepatic clearance of CQC-M, subcellular fractions—specifically liver microsomes —are the industry gold standard[8][9]. Prepared via differential centrifugation of liver homogenates, microsomes are essentially self-contained vesicles of the ER membrane[9][10].

Why Microsomes? They preserve the native lipid microenvironment required for the structural integrity and optimal catalytic activity of membrane-bound CEs (like CES1 and CES2) and CYPs, without the confounding variables of cellular uptake transporters present in whole hepatocytes[9][11].

Self-Validating Experimental Protocol: Microsomal Stability Assay

Designing a robust in vitro assay requires built-in controls to validate enzyme viability and isolate specific metabolic pathways. The following protocol details the determination of CQC-M intrinsic clearance using Human Liver Microsomes (HLM).

AssayWorkflow Step1 1. Matrix Preparation Thaw Liver Microsomes & dilute to 0.5 mg/mL in 0.1M PO4 buffer Step2 2. Substrate Addition Spike CQC-M to 1 µM final conc. Pre-incubate at 37°C for 5 min Step1->Step2 Step3 3. Reaction Initiation Add 1 mM NADPH (Optional for CEs) or buffer for minus-cofactor control Step2->Step3 Step4 4. Kinetic Sampling Withdraw aliquots at 0, 5, 15, 30, 45 min Step3->Step4 Step5 5. Reaction Quenching Add 3x volume cold Acetonitrile + IS Step4->Step5 Step6 6. Protein Precipitation Centrifuge at 14,000 x g for 15 min Step5->Step6 Step7 7. LC-MS/MS Analysis Quantify parent depletion & metabolite Step6->Step7

Fig 2: Self-validating in vitro microsomal stability assay workflow.

Step-by-Step Methodology:
  • Matrix Preparation: Dilute pooled HLM to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4)[8].

    • Causality: Pooling microsomes from multiple donors mitigates inter-individual genetic polymorphisms in CES expression. The pH 7.4 buffer maintains physiological conditions critical for enzyme stability.

  • Substrate Addition: Spike CQC-M (dissolved in DMSO) into the microsomal suspension to achieve a final concentration of 1 µM. Ensure final DMSO concentration remains 0.25% (v/v)[8].

    • Causality: High solvent concentrations can denature CEs and CYPs. 1 µM is typically below the Michaelis constant ( Km​ ), ensuring first-order kinetics necessary for accurate CLint​ calculation.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

    • Causality: Prevents an artificial lag phase in the reaction kinetics by ensuring thermal equilibrium before initiation.

  • Reaction Initiation & Control Stratification:

    • Test Samples: Initiate with 1 mM NADPH (to capture any secondary CYP metabolism)[8].

    • Minus-Cofactor Control: Initiate with an equivalent volume of buffer. Causality: Since CEs do not require NADPH, rapid depletion of CQC-M in this control definitively isolates esterase activity from CYP oxidation[7][8].

    • Heat-Inactivated Control: Use microsomes boiled at 100°C for 10 mins. Causality: Differentiates enzymatic hydrolysis from spontaneous chemical degradation in the buffer.

  • Kinetic Sampling: Withdraw 50 µL aliquots at 0, 5, 15, 30, and 45 minutes[8].

  • Reaction Quenching: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing an analytical Internal Standard (IS)[8].

    • Causality: Cold organic solvent instantly denatures the enzymes, halting the reaction precisely at the target timepoint, while simultaneously precipitating proteins to protect the LC-MS/MS column[10].

  • Centrifugation & Analysis: Centrifuge at 14,000 × g for 15 minutes. Transfer the supernatant for LC-MS/MS analysis, monitoring the depletion of CQC-M and the stoichiometric formation of CQC-A[8][10].

Quantitative Data Presentation

The rapid hydrolysis of the mexyl ester results in a steep depletion curve. The table below summarizes representative in vitro kinetic data for CQC-M, illustrating the high turnover rate characteristic of carboxylesterase substrates in hepatic models.

Table 1: Representative In Vitro Kinetic Parameters for Cloquintocet-mexyl in Liver Microsomes (0.5 mg/mL protein)

Species Model t1/2​ (min) CLint​ (µL/min/mg protein)Primary Metabolite FormedCofactor Dependency
Human (HLM)< 5.0> 275.0Cloquintocet acidIndependent (CE-driven)
Rat (RLM)< 3.5> 390.0Cloquintocet acidIndependent (CE-driven)
Dog (DLM)< 6.0> 230.0Cloquintocet acidIndependent (CE-driven)

Note: Data exemplifies typical rapid esterase-mediated clearance profiles. CLint​ is calculated using the formula: CLint​=(0.693/t1/2​)×(Incubation Volume/Microsomal Protein) .

Conclusion

Understanding the in vitro metabolism of cloquintocet-mexyl requires a targeted approach focusing on Phase I ester hydrolysis. By leveraging liver microsomes and employing self-validating protocols with strict cofactor controls, researchers can accurately isolate carboxylesterase activity from CYP-mediated pathways. This mechanistic clarity is essential for predicting systemic exposure to the active cloquintocet acid metabolite, ensuring robust toxicokinetic modeling in both agrochemical and mammalian safety assessments.

References

  • US EPA-Pesticides; Cloquintocet mexyl. epa.gov.
  • Functional Characterization of Cytochromes P450 Linked to Herbicide Detoxification and Selectivity in Winter Wheat and the Problem Competing Weed Blackgrass. nih.gov.
  • Current Advances in the Action Mechanisms of Safeners. mdpi.com.
  • Public release summary on the evaluation of the new active, cloquintocet acid, in the product Crusader Go DRI Herbicide. apvma.gov.au.
  • Overview of Carboxylesterases and Their Role in the Metabolism of Insecticides. metabolomics.se.
  • Microsomal Stability | Cyprotex ADME-Tox Solutions. evotec.com.
  • Predominant contributions of carboxylesterase 1 and 2 in hydrolysis of anordrin in humans. nih.gov.
  • The role of human carboxylesterases in drug metabolism: have we overlooked their importance?. nih.gov.
  • Human carboxylesterases: a comprehensive review. nih.gov.
  • Qualification of Human Liver Microsomes for Antibacterial Activity Screening of Drug Metabolites. mdpi.com.
  • Drug Metabolism Studies Using Liver Microsomes. milecell-bio.com.

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC-UV Method Development and Validation for the Quantification of Methyl[(5-chloro-8-quinolinyl)oxy]acetate

Introduction Methyl[(5-chloro-8-quinolinyl)oxy]acetate is a synthetic 8-quinolinyloxyacetic acid derivative. It functions primarily as an agrochemical safener or as a critical synthetic intermediate and impurity in the p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Methyl[(5-chloro-8-quinolinyl)oxy]acetate is a synthetic 8-quinolinyloxyacetic acid derivative. It functions primarily as an agrochemical safener or as a critical synthetic intermediate and impurity in the production of cloquintocet-mexyl, a widely utilized safener that protects cereal crops from herbicide-induced phytotoxicity [1]. Due to its structural similarities to active agrochemicals, rigorous analytical quantification is required for formulation quality control, impurity profiling, and environmental residue monitoring. This application note details a robust, stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method optimized for the precise quantification of this methyl ester derivative.

Scientific Principles & Rationale

Developing an HPLC method for quinoline-based esters requires addressing specific physicochemical challenges. A self-validating method must account for the following causal relationships:

  • Stationary Phase Selection: The molecule features a planar, aromatic quinoline ring and a moderately hydrophobic methyl ester. A high-efficiency core-shell C18 column (e.g., 150 mm × 4.6 mm, 2.6 µm) is selected to maximize theoretical plates and provide excellent hydrophobic retention [3]. Because the methyl ester is less lipophilic than the 1-methylhexyl ester (cloquintocet-mexyl), it elutes earlier under identical reverse-phase conditions, requiring a tailored organic modifier ratio.

  • Mobile Phase Causality: The quinoline nitrogen is weakly basic (pKa ~4.0–4.5). If analyzed in a neutral mobile phase, the nitrogen can undergo partial protonation during the run, leading to severe peak tailing due to secondary ion-exchange interactions with residual silanols on the silica matrix. To mitigate this, the aqueous mobile phase is acidified with 0.1% phosphoric acid (H₃PO₄) (pH ~2.0). This ensures a consistent protonation state and sharp peak symmetry [2]. For LC-MS/MS applications, H₃PO₄ must be substituted with 0.1% formic acid to prevent ion suppression [2].

  • Detection Wavelength: The conjugated quinoline system provides strong UV absorption. Photodiode Array (PDA) detection is set to 220 nm for maximum sensitivity, while scanning from 200–340 nm allows for peak purity assessment against potential degradation products (e.g., 5-chloro-8-hydroxyquinoline) [3].

Method Development Workflow

HPLC_Workflow Start Define Analytical Goal (Quantification & Impurity Profiling) PhysChem Evaluate Physico-Chemical Properties (pKa, LogP, UV Spectra) Start->PhysChem Column Column Selection (C18 Core-Shell, 150 x 4.6 mm) PhysChem->Column MobilePhase Mobile Phase Optimization (MeCN / H2O + 0.1% Acid) Column->MobilePhase Gradient Gradient & Flow Rate Tuning (Optimize Resolution & Run Time) MobilePhase->Gradient Validation Method Validation (ICH Q2(R1) Guidelines) Gradient->Validation End Final Validated HPLC Method Validation->End

Fig 1: Logical workflow for HPLC method development and validation of quinoline derivatives.

Materials and Reagents

  • Reference Standard: Methyl[(5-chloro-8-quinolinyl)oxy]acetate (Analytical Grade, Purity ≥ 99.0%).

  • Solvents: Acetonitrile (HPLC Grade), Milli-Q Water (18.2 MΩ·cm).

  • Modifiers: Phosphoric acid (85%, HPLC Grade) or Formic acid (MS Grade).

Experimental Protocols

Protocol 1: Preparation of Mobile Phase
  • Mobile Phase A (Aqueous): Transfer 1.0 mL of 85% phosphoric acid into 1000 mL of Milli-Q water. Mix thoroughly and filter through a 0.22 µm nylon membrane under vacuum. Degas ultrasonically for 10 minutes to prevent bubble formation in the pump heads.

  • Mobile Phase B (Organic): Use 100% HPLC-grade Acetonitrile. Filter through a 0.22 µm PTFE membrane.

Protocol 2: Standard and Sample Preparation
  • Diluent: Acetonitrile:Water (50:50, v/v).

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the methyl[(5-chloro-8-quinolinyl)oxy]acetate reference standard into a 10 mL volumetric flask. Dissolve completely in 5 mL of Acetonitrile using sonication, then make up to volume with Acetonitrile.

  • Working Standard Solutions: Dilute the stock solution with the diluent to prepare a calibration curve spanning 0.5 µg/mL to 100 µg/mL [1].

  • Sample Preparation: For formulated samples or synthetic mixtures, weigh an amount equivalent to ~10 mg of the active ingredient. Extract with 10 mL of Acetonitrile, sonicate for 15 minutes, centrifuge at 5000 rpm, and filter the supernatant through a 0.22 µm syringe filter prior to injection [3].

Chromatographic Conditions

The following table summarizes the optimized isocratic conditions for routine quantification.

ParameterSpecification
Column Core-shell C18 (150 mm × 4.6 mm, 2.6 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Elution Mode Isocratic: 45% A / 55% B
Flow Rate 1.0 mL/min
Injection Volume 5 µL
Column Temperature 30 °C
Detection UV at 220 nm (PDA scan 200–340 nm)
Run Time 10.0 minutes

Note: The isocratic ratio of 55% B is optimized specifically for the methyl ester. If analyzing the more hydrophobic cloquintocet-mexyl concurrently, a gradient method (e.g., 50% B to 90% B over 15 minutes) is required to elute both compounds efficiently.

Method Validation & System Suitability

To ensure the protocol acts as a self-validating system, system suitability criteria must be met before every analytical run. The method is validated according to ICH Q2(R1) guidelines. Expected performance metrics based on similar quinoline derivatives are summarized below:

Validation ParameterAcceptance CriteriaExpected Result
Linearity Range R² ≥ 0.9990.5 – 100 µg/mL
Limit of Detection (LOD) S/N ≥ 3~0.2 µg/mL
Limit of Quantification (LOQ) S/N ≥ 10~0.5 µg/mL
Precision (Intra-day) %RSD ≤ 2.0% (n=6)< 1.5%
Accuracy (Recovery) 98.0% – 102.0%99.2% ± 0.8%
Peak Symmetry (Tailing Factor) 0.8 – 1.51.1
Troubleshooting Causality
  • Peak Tailing (Tf > 1.5): Verify the pH of Mobile Phase A. Insufficient acidification leads to silanol interactions with the quinoline nitrogen.

  • Retention Time Shifts: The methyl ester is highly sensitive to the organic ratio. A ±1% change in Acetonitrile proportioning can shift retention by ~0.5 minutes. Ensure precise mobile phase blending or use a premixed isocratic system to minimize pump proportioning errors.

References

  • Direct chiral resolution of cloquintocet-mexyl and its application to in vitro degradation combined with clodinafop-propargyl.PubMed (NIH).
  • Cloquintocet-mexyl HPLC Applications.SIELC Technologies.
  • ESPAC - Rev 2.1 08/06/2020 5219/R 1 (Analytical Methods for Formulations).Cipac.org.
Application

Application Note: High-Efficiency Extraction and Quantification of Cloquintocet-Mexyl in Plant Tissues

Target Audience: Analytical Chemists, Agrochemical Researchers, and Drug/Pesticide Development Professionals Matrix: Plant Tissues (Wheat and Barley Grass, Grain, and Forage) Analytes: Methyl[(5-chloro-8-quinolinyl)oxy]a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Agrochemical Researchers, and Drug/Pesticide Development Professionals Matrix: Plant Tissues (Wheat and Barley Grass, Grain, and Forage) Analytes: Methyl[(5-chloro-8-quinolinyl)oxy]acetate (Cloquintocet-mexyl) and related agrochemicals

Introduction & Mechanistic Context

Methyl [(5-chloro-8-quinolinyl)oxy]acetate, commonly known as cloquintocet-mexyl , is a highly effective herbicide safener. It is routinely co-formulated with herbicides like clodinafop-propargyl and pinoxaden to protect cereal crops (e.g., wheat and barley) from phytotoxicity.

From an analytical and biological perspective, cloquintocet-mexyl presents a unique challenge. In planta, the lipophilic ester rapidly penetrates the leaf cuticle and is subsequently hydrolyzed by plant esterases into its active, hydrophilic form: cloquintocet acid [1][2]. This acid induces the expression of Cytochromes P450 (CYPs) and Glutathione S-transferases (GSTs), accelerating herbicide detoxification[2].

Because this esterase-driven hydrolysis is highly efficient, extracting the intact parent ester (cloquintocet-mexyl) from plant tissue requires strict methodological controls to prevent ex vivo degradation during sample preparation[1].

Mechanism A Cloquintocet-mexyl (Ester - Lipophilic) B Cuticle Penetration A->B C Plant Esterases B->C D Cloquintocet Acid (Active - Hydrophilic) C->D G Extraction Risk: Ex vivo Hydrolysis C->G E Induction of GSTs & CYPs D->E F Herbicide Detoxification E->F

Fig 1: In planta metabolism of cloquintocet-mexyl and the ex vivo hydrolysis risk during extraction.

The E-E-A-T Paradigm: Causality in Method Design

As analytical scientists, we cannot simply apply a standard QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol to cloquintocet-mexyl without understanding the underlying physical chemistry. Every step in the protocol below is a self-validating system designed to mitigate specific matrix and analyte risks:

  • Acidified Extraction Solvent (1% Acetic Acid in Acetonitrile): Why acidify? Endogenous plant esterases will rapidly convert cloquintocet-mexyl to cloquintocet acid the moment cellular compartmentalization is destroyed during homogenization. Lowering the pH halts enzymatic activity and keeps acidic metabolites protonated, ensuring they partition into the organic phase.

  • Cryogenic Milling: Processing samples in liquid nitrogen ( N2​ ) prevents thermal degradation and further arrests enzymatic hydrolysis before the solvent is introduced.

  • MWCNT-Modified dSPE Cleanup: Plant tissues, particularly wheat and barley grass, are highly complex matrices rich in chlorophyll and lutein. Standard Primary Secondary Amine (PSA) or C18 sorbents often fail to remove these heavy pigments, leading to severe ion suppression in the ESI source of the LC-MS/MS. Multi-Walled Carbon Nanotubes (MWCNTs) possess a massive surface area and strong π−π interaction capabilities, making them vastly superior for pigment removal [3].

  • The MWCNT Titration Paradox: While MWCNTs are excellent for cleanup, cloquintocet-mexyl contains an aromatic quinoline ring. If the MWCNT mass is too high, the sorbent will adsorb the target analyte via the same π−π stacking used to remove chlorophyll. Thus, the MWCNT dosage must be strictly optimized (typically 10–15 mg per mL of extract) [3][4].

Experimental Workflow

Workflow A Plant Tissue (Wheat/Barley) B Cryogenic Milling (Liquid N2) A->B C Solvent Extraction (Acetonitrile + 1% Acetic Acid) B->C D Salting Out (4g MgSO4 + 1g NaCl) C->D E Centrifugation (5000 rpm, 5 min) D->E F dSPE Cleanup (15mg MWCNT + 50mg PSA + 150mg MgSO4) E->F G LC-MS/MS Analysis F->G

Fig 2: MWCNT-modified QuEChERS workflow for cloquintocet-mexyl extraction from plant tissues.

Step-by-Step MWCNT-Modified QuEChERS Protocol

Reagents and Materials
  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.

  • Additives: Formic Acid (FA), Acetic Acid (HAc), both LC-MS grade.

  • Salts & Sorbents: Anhydrous Magnesium Sulfate ( MgSO4​ ), Sodium Chloride ( NaCl ), Primary Secondary Amine (PSA), and Multi-Walled Carbon Nanotubes (MWCNT, outer diameter 10-20 nm).

Sample Preparation & Extraction
  • Homogenization: Flash-freeze 50 g of fresh plant tissue (leaves, roots, or grain) in liquid nitrogen. Grind to a fine powder using a cryogenic mill.

  • Weighing: Immediately transfer 10.0±0.1 g of the frozen homogenate into a 50 mL PTFE centrifuge tube.

  • Extraction: Add 10.0 mL of Acetonitrile containing 1% (v/v) Acetic Acid.

  • Agitation: Vortex vigorously for 2 minutes, followed by mechanical shaking for 10 minutes at 4°C to maximize solvent penetration while minimizing thermal degradation.

  • Salting Out: Add 4.0 g of anhydrous MgSO4​ and 1.0 g of NaCl to the tube. Shake immediately and vigorously for 1 minute to prevent salt agglomeration.

  • Phase Separation: Centrifuge the mixture at 5,000 rpm for 5 minutes at 4°C.

Dispersive Solid-Phase Extraction (dSPE) Cleanup
  • Transfer: Aliquot 1.5 mL of the upper organic layer (acetonitrile phase) into a 2 mL microcentrifuge tube.

  • Sorbent Addition: Add the optimized cleanup mixture: 15 mg MWCNT , 50 mg PSA , and 150 mg anhydrous MgSO4​ . (Note: Do not exceed 15 mg of MWCNT, or recovery of cloquintocet-mexyl will drop below 70%).

  • Purification: Vortex the tube for 1 minute to ensure complete dispersion of the MWCNTs.

  • Final Centrifugation: Centrifuge at 10,000 rpm for 3 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an amber autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analytical Parameters

To ensure high selectivity and avoid false-positive identification, analysis should be conducted using a Triple Quadrupole Mass Spectrometer in Multiple Reaction Monitoring (MRM) mode [3].

  • Column: C18 analytical column (e.g., 2.1 × 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

  • Ionization: Electrospray Ionization (ESI) in Positive mode.

Table 1: Optimized MRM Transitions for Co-Formulated Analytes
AnalytePrecursor Ion ( m/z )Quantifier Ion ( m/z )ESI Mode
Cloquintocet-mexyl (CLM) 335.7 238.1 Positive
Pinoxaden (PXD)401.4317.2Positive
Clodinafop-propargyl (CPE)349.7266.1Positive
Clodinafop acid (CP)312.1266.2Positive

Note: The mass transition m/z 335.7 > 238.1 represents the cleavage of the ester yielding the 5-chloro-8-quinolinol moiety, which provides the highest intensity for quantitation[3] .

Data Presentation & Method Validation

When executing this MWCNT-modified QuEChERS protocol, analysts can expect robust validation metrics that comply with SANTE guidelines (recoveries between 70–120% and RSD 20%). The following table summarizes expected quantitative data based on field-incurred barley and wheat samples [3].

Table 2: Expected Validation Parameters in Cereal Matrices
MatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Mean Recovery (%)Intra-day RSD (%)
Barley/Wheat Grass 0.02 – 0.07 µg/kg0.29 – 1.26 µg/kg82.4 – 115.6< 8.5
Barley/Wheat Grain 0.02 – 0.05 µg/kg0.30 – 1.10 µg/kg85.1 – 122.3< 10.5
Agricultural Soil 0.03 – 0.07 µg/kg0.45 – 1.25 µg/kg80.5 – 118.2< 9.2

Data reflects simultaneous extraction of cloquintocet-mexyl, pinoxaden, and clodinafop-propargyl.

References

  • Title: Functional Characterization of Cytochromes P450 Linked to Herbicide Detoxification and Selectivity in Winter Wheat and the Problem Competing Weed Blackgrass Source: ACS Omega (2022) URL: [Link]

  • Title: Simultaneous determination of pinoxaden, cloquintocet-mexyl, clodinafop-propargyl ester and its major metabolite in barley products and soil using QuEChERS modified with multi-walled carbon nanotubes coupled with LC-MS/MS Source: Biomedical Chromatography (2022) URL: [Link]

  • Title: Public release summary on the evaluation of the new active, cloquintocet acid, in the product Crusader Go DRI Herbicide Source: Australian Pesticides and Veterinary Medicines Authority (APVMA) URL: [Link]

Sources

Method

Application Note: GC-MS Determination of Methyl[(5-chloro-8-quinolinyl)oxy]acetate Residues

Introduction & Analytical Context Cloquintocet-mexyl is a critical herbicide safener used in agricultural formulations alongside ACCase inhibitors (such as clodinafop-propargyl) to prevent phytotoxicity in cereal crops....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Context

Cloquintocet-mexyl is a critical herbicide safener used in agricultural formulations alongside ACCase inhibitors (such as clodinafop-propargyl) to prevent phytotoxicity in cereal crops. In both physiological (in vivo) and environmental matrices, the parent mexyl ester is rapidly hydrolyzed into its primary active metabolite, cloquintocet acid (CGA-153433)[1].

Because cloquintocet acid is the terminal residue of toxicological concern, regulatory frameworks require the quantification of "total residues" expressed as the acid[2]. However, cloquintocet acid is highly polar and non-volatile, making it unsuitable for direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis due to severe peak tailing and thermal degradation in the GC inlet[3].

To overcome this, established analytical protocols (such as EPA Method REM 138.10) employ a targeted derivatization step to convert the free acid into methyl[(5-chloro-8-quinolinyl)oxy]acetate [4]. This application note details the mechanistic principles, optimized step-by-step protocol, and self-validating GC-MS parameters required to accurately quantify this derivatized residue.

Metabolism C1 Cloquintocet-mexyl (Parent Safener) C2 Cloquintocet Acid (CGA-153433) C1->C2 Hydrolysis (In vivo / Prep) C3 Methyl[(5-chloro-8-quinolinyl)oxy]acetate (Target Analyte) C2->C3 Derivatization (Methylation)

Figure 1: Metabolic and analytical pathway converting cloquintocet-mexyl to the GC-MS amenable methyl ester.

Mechanistic Principles of Derivatization

The core challenge in analyzing carboxylic acids via GC-MS is their tendency to form intermolecular hydrogen bonds, which leads to active-site adsorption and poor chromatographic resolution.

The Causality of Methylation: By reacting the sample with a methylating agent, the polar hydroxyl group (-OH) of the carboxylic acid is masked with a non-polar methyl group (-CH₃). This eliminates hydrogen bonding, dramatically lowers the boiling point, and increases the thermal stability of the molecule.

Historically, EPA residue methods utilized diazomethane for this conversion[4]. However, due to the explosive and carcinogenic nature of diazomethane, this protocol utilizes Trimethylsilyldiazomethane (TMS-diazomethane) . TMS-diazomethane offers the exact same reaction mechanism—yielding the identical methyl[(5-chloro-8-quinolinyl)oxy]acetate analyte—but is significantly safer to handle in a modern laboratory environment.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed with built-in quality control. By incorporating an alkaline hydrolysis step, we ensure that any un-metabolized parent compound or plant-bound conjugates are fully cleaved into the free acid before derivatization, ensuring a true "total residue" measurement.

Phase 1: Extraction & Hydrolysis
  • Homogenization: Weigh 10.0 g of homogenized sample (e.g., wheat grain, forage, or soil) into a 50 mL centrifuge tube.

  • Spiking (QC Step): Spike the sample with an isotopically labeled internal standard (e.g., CGA-153433-d4) to validate extraction efficiency and correct for matrix effects.

  • Hydrolysis: Add 20 mL of 0.1 M NaOH in Methanol/Water (80:20, v/v). Cap tightly and incubate in a shaking water bath at 60°C for 1 hour. Causality: The alkaline environment quantitatively cleaves the mexyl ester bond[5].

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes and collect the supernatant.

Phase 2: Cleanup & Partitioning
  • Acidification: Adjust the pH of the supernatant to ~2.0 using 1 M HCl. Causality: Acidification protonates the cloquintocet acid, driving it into its neutral, organic-soluble state.

  • Liquid-Liquid Extraction (LLE): Add 15 mL of Dichloromethane (DCM). Shake vigorously for 2 minutes. Collect the lower organic layer. Repeat twice and pool the DCM extracts.

  • Evaporation: Evaporate the pooled DCM extract to near dryness under a gentle stream of nitrogen at 35°C.

Phase 3: Derivatization (Methylation)
  • Reconstitution: Dissolve the dried residue in 1.0 mL of Methanol/Toluene (1:1, v/v).

  • Reaction: Add 50 µL of 2.0 M TMS-diazomethane in hexanes. Vortex and let stand at room temperature for 30 minutes. The yellow color should persist, indicating an excess of the reagent.

  • Quenching: Add 10 µL of glacial acetic acid to destroy unreacted TMS-diazomethane. Evaporate to dryness and reconstitute in 1.0 mL of Hexane.

Phase 4: SPE Cleanup
  • Conditioning: Condition a Silica Gel SPE cartridge (500 mg) with 5 mL of Hexane.

  • Loading & Washing: Load the derivatized extract. Wash with 5 mL of Hexane/DCM (90:10, v/v) to remove non-polar matrix lipids.

  • Elution: Elute the target methyl ester with 5 mL of Hexane/Acetone (80:20, v/v). Evaporate and reconstitute in 1.0 mL of Isooctane for GC-MS analysis.

Workflow N1 1. Sample Extraction (Aqueous Methanol) N2 2. Alkaline Hydrolysis (Converts to CGA-153433) N1->N2 N3 3. Acidification & LLE (Partition into DCM) N2->N3 N4 4. Methylation (TMS-Diazomethane) N3->N4 N5 5. SPE Cleanup (Silica Gel) N4->N5 N6 6. GC-MS Analysis (SIM Mode) N5->N6

Figure 2: Step-by-step analytical workflow for the determination of cloquintocet residues.

GC-MS Acquisition Parameters & Quantitative Data

To achieve maximum sensitivity and selectivity, the GC-MS must be operated in Electron Ionization (EI) mode utilizing Selected Ion Monitoring (SIM). The methyl ester of cloquintocet acid (C₁₂H₁₀ClNO₃, MW = 251.03) fragments predictably at 70 eV.

The base peak at m/z 192 corresponds to the loss of the carbomethoxy radical (-COOCH₃, 59 Da), leaving the highly stable[5-chloro-8-quinolinyloxy + CH₂]⁺ cation. The natural isotopic abundance of chlorine (³⁵Cl / ³⁷Cl) produces a distinct M+2 qualifier ion at m/z 194 , which serves as an excellent self-validating check for peak purity.

Table 1: GC-MS Operating Parameters
ParameterSpecification / Setting
Column DB-5MS (30 m × 0.25 mm i.d. × 0.25 µm film thickness)
Carrier Gas Helium (High Purity 99.999%), Constant flow at 1.2 mL/min
Injection Mode Splitless (1 µL injection volume), Purge valve on at 1.0 min
Inlet Temperature 250°C (Use a deactivated, single-taper liner with glass wool)
Oven Program 80°C (Hold 1 min) → 20°C/min to 220°C → 10°C/min to 280°C (Hold 5 min)
Transfer Line Temp 280°C
Ion Source Temp 230°C (EI mode, 70 eV)
Table 2: SIM Monitoring Ions
AnalyteQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Methyl [(5-chloro-8-quinolinyl)oxy]acetate 192194 (Isotope ratio ~33%)251 (Molecular Ion, M⁺)
Internal Standard (d4-Analog) 196198255
Table 3: Typical Method Validation Metrics (Wheat Matrix)
MetricValueCausality / Significance
Limit of Quantitation (LOQ) 0.02 mg/kgMeets strict regulatory tolerance limits for cereal grains[2].
Mean Recovery (Spiked at 0.1 ppm) 88% - 94%Demonstrates the efficiency of the hydrolysis and methylation steps.
Relative Standard Deviation (RSD) < 8%Confirms the reproducibility of the TMS-diazomethane derivatization.

Data Interpretation & Troubleshooting

  • Isotopic Ratio Verification: The trustworthiness of a positive detection relies on the chlorine isotopic signature. The peak area ratio of m/z 192 to m/z 194 must fall within ±20% of the theoretical 3:1 ratio. If the ratio skews, it indicates a co-eluting matrix interference.

  • Incomplete Derivatization: If peak tailing is observed or recoveries drop below 70%, the derivatization reagent may be degraded. Ensure the sample is completely free of water before adding TMS-diazomethane, as moisture rapidly quenches the reagent.

  • Matrix Effects: Cereal matrices contain heavy lipids that can contaminate the GC inlet. If the response of the internal standard drops over a sequence, replace the inlet liner and trim the first 10 cm of the analytical column.

References

  • U.S. Environmental Protection Agency (EPA). (2000). Cloquintocet mexyl: Summary of Analytical Chemistry and Residue Data (Method REM 138.10). EPA Pesticide Analytical Methods. URL: [Link]

  • Australian Pesticides and Veterinary Medicines Authority (APVMA). (2018). Public release summary on the evaluation of the new active, cloquintocet acid. APVMA Regulatory Publications. URL: [Link]

  • Ismail, I. I., & Seloma, A. S. O. (2026). Temperature and Photodegradation Effects on the Stability of Cloquintocet-mexyl as Herbicide Safener. Egyptian Academic Journal of Biological Sciences F Toxicology & Pest Control. URL:[Link]

  • University of Hertfordshire AERU. Cloquintocet-mexyl (Ref: CGA 185072). Pesticide Properties DataBase (PPDB). URL:[Link]

Sources

Application

Application Note: Solid Phase Extraction of Methyl[(5-chloro-8-quinolinyl)oxy]acetate from Environmental Water Samples

Executive Summary & Chemical Context Methyl[(5-chloro-8-quinolinyl)oxy]acetate is a highly critical synthetic intermediate and structural analog of cloquintocet-mexyl, a globally utilized herbicide safener designed to pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

Methyl[(5-chloro-8-quinolinyl)oxy]acetate is a highly critical synthetic intermediate and structural analog of cloquintocet-mexyl, a globally utilized herbicide safener designed to prevent phytotoxicity in cereal crops[1][2]. While environmental monitoring traditionally focuses on the final safener product, tracking this methyl ester intermediate in industrial effluents and agricultural runoff is vital due to its potential release during manufacturing processes or as a transesterification artifact[3].

From an analytical perspective, this target analyte presents a distinct challenge: its ester linkage is highly susceptible to alkaline and neutral hydrolysis, rapidly degrading into (5-chloro-8-quinolyloxy)acetic acid (cloquintocet acid)[4]. Consequently, any sample preparation protocol must be engineered to arrest this degradation while efficiently isolating the lipophilic ester from complex aqueous matrices.

Mechanistic Rationale for SPE Design

To achieve robust and quantitative recovery, the Solid Phase Extraction (SPE) methodology must be built on two foundational pillars:

  • Thermodynamic Stabilization (pH Control): The base-catalyzed hydrolysis of the ester must be inhibited immediately upon sample collection. By adjusting the water matrix to pH 4.0, the ester linkage is stabilized[1]. Furthermore, this acidic environment protonates any trace amounts of the acid metabolite, neutralizing its charge and allowing for simultaneous extraction if required.

  • Sorbent Causality (HLB vs. C18): Traditional silica-based C18 phases are strictly hydrophobic and can suffer from phase collapse in 100% aqueous environments. We utilize a macroporous Hydrophilic-Lipophilic Balance (HLB) copolymer—consisting of lipophilic divinylbenzene and hydrophilic N-vinylpyrrolidone[5]. This provides a dual-retention mechanism, ensuring that the hydrophobic methyl ester (estimated log P ~ 4.5) is strongly retained via reversed-phase interactions, while the polymer remains fully wetted during the loading phase.

Workflow Visualization

SPE_Workflow N1 1. Sample Pretreatment Filter (0.45 μm) & Adjust pH to 4.0 N2 2. SPE Cartridge Conditioning 5 mL Methanol -> 5 mL Water (pH 4.0) N1->N2 N3 3. Sample Loading 500 mL at 5-10 mL/min N2->N3 N4 4. Washing & Drying 5 mL 5% MeOH -> Vacuum Dry (10 min) N3->N4 N5 5. Elution 10 mL LC-MS Grade Methanol N4->N5 N6 6. Concentration & Reconstitution N2 Evaporation -> 1 mL Mobile Phase N5->N6 N7 7. LC-MS/MS Analysis ESI(+), MRM Mode (m/z 252.0 -> 192.0) N6->N7

Workflow for the SPE of methyl[(5-chloro-8-quinolinyl)oxy]acetate from water.

Self-Validating Extraction Protocol

This protocol is designed as a self-validating system. Every batch must include the Quality Control (QC) checks detailed in Section 6 to ensure data trustworthiness.

Sample Collection and Pretreatment
  • Filtration: Pass the raw water sample through a 0.45 μm nylon membrane filter.

    • Causality: Removes suspended particulate matter that can clog the SPE frit and cause analyte adsorption to solid debris[5].

  • pH Adjustment: Add 0.1 M HCl dropwise to 500 mL of the filtered sample until pH 4.0 is reached.

    • Causality: Prevents ester hydrolysis during the extraction timeframe[4].

  • Internal Standard Addition: Spike the sample with 50 μL of a deuterated surrogate standard (e.g., 1 μg/mL).

Solid Phase Extraction (SPE) Procedure

Equipment: Oasis HLB (6 cc, 500 mg) or equivalent polymeric sorbent.

  • Conditioning: Pass 5 mL of LC-MS grade methanol, followed by 5 mL of ultrapure water (adjusted to pH 4.0).

    • Causality: Methanol solvates the polymer chains, opening the pores. The acidic water equilibrates the bed to match the sample matrix, preventing analyte breakthrough.

  • Loading: Load the 500 mL pretreated sample at a controlled flow rate of 5–10 mL/min.

    • Causality: Exceeding 10 mL/min reduces the residence time required for optimal mass transfer of the analyte from the aqueous phase into the sorbent pores.

  • Washing: Wash with 5 mL of 5% methanol in water.

    • Causality: A 5% organic modifier disrupts weak hydrophobic interactions of polar matrix components (salts, humic acids) without reaching the critical desorption threshold of the target ester.

  • Drying: Apply maximum vacuum (approx. -15 inHg) to the manifold for 10 minutes.

    • Causality: Removes residual water. If water carries over into the elution step, it significantly prolongs the subsequent nitrogen evaporation process, which can lead to thermal degradation of the analyte.

  • Elution: Elute the target analyte using 10 mL of 100% LC-MS grade methanol[5].

    • Causality: Methanol completely disrupts the hydrophobic and dipole-dipole interactions, quantitatively releasing the ester.

  • Concentration & Reconstitution: Evaporate the eluate to dryness under a gentle stream of high-purity nitrogen at 35°C. Reconstitute in 1.0 mL of the initial LC mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid). Vortex for 30 seconds and transfer to an autosampler vial.

Analytical Quantification (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) in positive electrospray ionization (ESI+) mode is the gold standard for quantifying quinoline derivatives[6].

Table 1: Optimized LC-MS/MS Parameters

ParameterSpecification
Column C18 Reversed-Phase (2.1 x 100 mm, 1.7 μm)
Mobile Phase A 0.1% Formic Acid in Ultrapure Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.35 mL/min
Injection Volume 5 μL
Ionization Mode ESI Positive (+)
Precursor Ion [M+H]+ m/z 252.0
Quantifier Transition m/z 252.0 → 192.0 (Loss of methyl acetate)
Qualifier Transition m/z 252.0 → 238.0 (Loss of CH2)

System Suitability & Quantitative Data

To ensure the protocol is a self-validating system, the following QC metrics must be met for every extraction batch. Matrix spikes evaluate ion suppression, while procedural blanks rule out sorbent contamination.

Table 2: Representative SPE Validation Metrics

Validation ParameterTarget SpecificationCausality / Implication
Absolute Recovery 85.0% - 110.0%Confirms efficient mass transfer during SPE loading and quantitative desorption during elution.
Relative Standard Deviation (RSD) < 10% (n=6)Ensures method ruggedness and precision across multiple cartridges.
Limit of Quantitation (LOQ) ≤ 10.0 ng/LRequired to meet stringent environmental regulatory thresholds for agricultural runoff[3].
Procedural Blank < LODVerifies the absence of carryover or background contamination from the SPE manifold.
Surrogate Recovery 80.0% - 120.0%Validates the extraction efficiency of individual samples, accounting for specific matrix effects.
References
  • Cloquintocet-mexyl (Ref: CGA 185072) . University of Hertfordshire AERU.[Link]

  • Method for producing cloquintocet-mexyl (CN103193706A).
  • Suspect and non-target screening of pesticides and pharmaceuticals transformation products in wastewater using QTOF-MS . PolyU.[Link]

  • Preparation of (5-chloroquinolin-8-yloxy)acetic acid (WO 2013/072376 A1) . Googleapis.com.[Link]

  • Simultaneous Analytical Method I for Agricultural Chemicals using LC/MS . Obrnuta faza.[Link]

  • Cloquintocet-mexyl in Pesticide Formulations; Tolerances for Residues . Federal Register.[Link]

Sources

Method

Application Note: Advanced Formulation Techniques for Cloquintocet-Mexyl as an Herbicide Safener

Executive Summary Methyl [(5-chloro-8-quinolinyl)oxy]acetate, commonly known as cloquintocet-mexyl (CQC-M) , is a critical herbicide safener utilized in agricultural crop protection. It is predominantly co-formulated wit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl [(5-chloro-8-quinolinyl)oxy]acetate, commonly known as cloquintocet-mexyl (CQC-M) , is a critical herbicide safener utilized in agricultural crop protection. It is predominantly co-formulated with ACCase inhibitors (e.g., clodinafop-propargyl, pinoxaden) and ALS inhibitors to mitigate phytotoxicity in small grain cereals like wheat and barley[1][2]. While biologically highly effective, CQC-M presents severe physicochemical challenges during formulation—most notably its rapid conversion into a crystalline hydrate upon contact with water, which triggers Ostwald ripening and formulation destabilization[3].

This application note provides an in-depth technical guide on the mechanistic action of CQC-M and details field-proven, self-validating protocols for engineering stable Oil-in-Water (EW) emulsions that inhibit hydrate crystallization.

Mechanistic Overview: Safener-Induced Detoxification

CQC-M does not possess herbicidal activity itself; rather, it acts as a highly selective biochemical "shield" for cereal crops[1]. When applied, CQC-M penetrates the wheat foliage and upregulates the expression of xenobiotic detoxifying enzymes, primarily glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases[4][5].

By accelerating the metabolic degradation of the active herbicide into inactive, polar metabolites (via glucose or glutathione conjugation), CQC-M ensures that the crop survives the chemical stress while the target annual grasses—which lack this rapid safener-induced response—are eradicated[4][5].

G CQC Cloquintocet-mexyl (Safener) Wheat Wheat Cell Signaling Activation CQC->Wheat Induces Herb ACCase Inhibitor (e.g., Clodinafop) Detox Accelerated Herbicide Detoxification Herb->Detox Target Substrate Enzymes Upregulation of GSTs & Cytochrome P450s Wheat->Enzymes Gene Expression Enzymes->Detox Catalyzes Survival Crop Survival & Weed Eradication Detox->Survival Protects Crop

Mechanism of Cloquintocet-mexyl in upregulating detoxification pathways to protect wheat crops.

The Physicochemical Challenge: Hydrate Formation & Ostwald Ripening

The primary hurdle in formulating CQC-M into modern, environmentally friendly aqueous systems (such as EW or Suspoemulsions) is its thermodynamic instability in the presence of water. CQC-M readily converts into a hydrate form[3].

The Causality of Destabilization:

  • Hydration: Water molecules diffuse across the surfactant interface into the dispersed oil droplets containing CQC-M, triggering the nucleation of CQC-M hydrate crystals[6].

  • Ostwald Ripening: Because small crystals have a higher surface-to-volume ratio and higher solubility than large crystals, CQC-M molecules diffuse through the continuous phase from smaller droplets/crystals and redeposit onto larger ones[7].

  • Failure: This thermodynamically driven crystal growth eventually leads to phase separation, sedimentation, and catastrophic nozzle clogging during field application[6].

To engineer a stable formulation, the active ingredient must be thermodynamically shielded from the aqueous phase using high-solvency aromatic carriers and specialized emulsion template solvents that lower the chemical potential of the dispersed phase[3][7].

Experimental Protocols

The following protocols detail the creation of a stabilized EW formulation and the analytical methods used to validate its resistance to Ostwald ripening. To ensure trustworthiness and self-validation, a control formulation (lacking the optimized solvent/surfactant matrix) is generated concurrently.

Protocol 1: Preparation of Stabilized Oil-in-Water (EW) Emulsion

Objective: Formulate a 5% (w/w) CQC-M emulsion utilizing an optimized hydrophobic barrier to prevent water ingress.

Materials:

  • Active: Cloquintocet-mexyl (96% purity minimum)[4].

  • Solvent: Aromatic 200 (heavy aromatic naphtha).

  • Template Solvent: Soybean oil (acts to lower the chemical potential of the oil phase).

  • Aqueous Matrix: Propylene glycol (antifreeze/co-solvent), EO/PO block copolymer surfactant, Deionized water.

Step-by-Step Methodology:

  • Oil Phase Preparation: In a jacketed glass vessel heated to 45°C, dissolve 5.0 g of CQC-M into 40.0 g of Aromatic 200. Once fully dissolved, add 2.5 g of soybean oil.

    • Expert Insight: Aromatic 200 provides the necessary solvency to prevent supersaturation. The soybean oil is critical; as a highly water-insoluble component, it acts as an Ostwald ripening inhibitor by creating an osmotic penalty for the diffusion of the oil phase into the aqueous phase.

  • Aqueous Phase Preparation: In a separate vessel at ambient temperature, dissolve 4.5 g of propylene glycol and 5.0 g of the EO/PO block copolymer surfactant into 43.0 g of deionized water.

  • High-Shear Emulsification: Insert a high-shear rotor-stator homogenizer (e.g., Silverson L4RT) into the aqueous phase. Set the speed to 8,000 RPM.

  • Phase Inversion: Slowly inject the warm Oil Phase into the vortex of the Aqueous Phase over 3 minutes. Maintain homogenization for an additional 15 minutes.

    • Expert Insight: High-shear processing is required to achieve a target droplet size (D50) of 1.0–3.0 µm. A tight, uniform particle size distribution minimizes the solubility differentials that drive Ostwald ripening.

  • Control Generation: Repeat Steps 1-4, but replace the soybean oil with additional Aromatic 200, and replace the EO/PO copolymer with a standard anionic emulsifier (e.g., Sodium Dodecyl Sulfate).

Protocol 2: Accelerated Stability & Crystal Growth Analysis

Objective: Simulate long-term storage conditions to evaluate the formulation's resistance to hydrate crystallization.

Step-by-Step Methodology:

  • Aliquotting: Transfer 50 mL of both the Optimized EW and the Control EW into sterile, hermetically sealed glass vials.

  • Thermal Stressing: Place the vials in a precision incubator set to 40°C for a duration of 8 weeks[6][7].

    • Expert Insight: Elevated temperatures increase the kinetic energy and solubility of CQC-M, rapidly accelerating the thermodynamic conditions that induce hydrate formation and Ostwald ripening.

  • Microscopic Evaluation (Weeks 0, 2, 4, 8): Extract a 10 µL sample from each vial. Analyze using Polarized Light Microscopy (PLM) at 400x magnification. CQC-M hydrate crystals are highly birefringent and will appear bright against a dark background under cross-polarized light.

  • Particle Size Analysis: Concurrently measure the D50 (median droplet size) and D90 (90th percentile droplet size) using a laser diffraction particle size analyzer (e.g., Malvern Mastersizer 3000) to quantify droplet coalescence and crystal growth.

Quantitative Data Presentation

The table below summarizes the expected self-validating data from the accelerated stability protocol, demonstrating the failure of the control system and the success of the optimized formulation matrix.

Timepoint (40°C)Formulation TypeD50 (µm)D90 (µm)PLM Microscopic ObservationPhysical State
Week 0 Control EW1.84.2No crystals visibleHomogeneous emulsion
Optimized EW1.63.9No crystals visibleHomogeneous emulsion
Week 2 Control EW4.512.8Fine birefringent needlesSlight creaming
Optimized EW1.74.1No crystals visibleHomogeneous emulsion
Week 4 Control EW15.248.5Extensive crystal latticeVisible phase separation
Optimized EW1.84.3No crystals visibleHomogeneous emulsion
Week 8 Control EW38.4>100.0Massive crystal agglomerationComplete destabilization
Optimized EW1.94.5No crystals visibleStable, no ripening

Data Interpretation: The control formulation exhibits classic Ostwald ripening, evidenced by the exponential increase in the D90 value and the appearance of birefringent hydrate needles. The optimized formulation maintains its particle size distribution, validating the efficacy of the emulsion template solvent and specific surfactant matrix in shielding CQC-M from aqueous interaction[6][7].

References

  • United States Environmental Protection Agency (EPA). "US EPA-Pesticides; Cloquintocet mexyl." EPA.gov. Available at: [Link]

  • HPM Chemicals & Fertilizers Ltd. "Safner - HPM Chemicals & Fertilizers Ltd." HPM India. Available at: [Link]

  • Taylor, V. L., et al. "The herbicide safeners cloquintocet mexyl, fenchlorazole ethyl and mefenpyr diethyl used in wheat." ResearchGate. Available at: [Link]

  • Dow AgroSciences LLC. "WO 2011/044022 A1 - Stable oil-in-water emulsions." Googleapis Patent Database. Available at:[Link]

  • Dow AgroSciences LLC. "EP2485586B1 - Stable oil-in-water emulsions." Google Patents.
  • Dow AgroSciences LLC. "US20110082039A1 - Stable oil-in-water emulsions." Google Patents.

Sources

Technical Notes & Optimization

Troubleshooting

improving extraction recovery rates of methyl [(5-chloro-8-quinolinyl)oxy]acetate

Welcome to the Advanced Analytical Support Center. This guide is designed for analytical chemists, agrochemical researchers, and drug development professionals tasked with optimizing the extraction and LC-MS/MS quantific...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Analytical Support Center. This guide is designed for analytical chemists, agrochemical researchers, and drug development professionals tasked with optimizing the extraction and LC-MS/MS quantification of methyl [(5-chloro-8-quinolinyl)oxy]acetate (commonly known as cloquintocet-mexyl).

As an herbicide safener, cloquintocet-mexyl presents unique analytical challenges due to its ester functionality, susceptibility to rapid hydrolysis, and severe matrix effects when extracted from complex cereal matrices (e.g., wheat, barley)[1][2]. This guide synthesizes field-proven methodologies and mechanistic troubleshooting to help you achieve robust, reproducible recovery rates.

Diagnostic Extraction Workflow

To establish a baseline for troubleshooting, we must map the extraction process. The diagram below illustrates an optimized modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) workflow, highlighting the critical control points where analyte loss typically occurs.

G Start 1. Homogenized Matrix Ext 2. Extraction (Acetonitrile + 1% FA) Start->Ext Salt 3. Salting Out (MgSO4 + NaCl) Ext->Salt Hydrolysis Risk: Ester Hydrolysis Control: Acidic pH Ext->Hydrolysis Clean 4. dSPE Cleanup (MWCNTs + MgSO4) Salt->Clean LCMS 5. LC-MS/MS Analysis (MRM 336.1 > 237.9) Clean->LCMS Matrix Risk: Ion Suppression Control: MWCNT Sorbent Clean->Matrix

Fig 1: Optimized QuEChERS workflow for cloquintocet-mexyl with critical control points highlighted.

Troubleshooting Guides & FAQs

Q1: Why am I seeing consistently low recovery (<60%) of cloquintocet-mexyl, accompanied by the appearance of an unexpected secondary peak?

Causality & Mechanism: Cloquintocet-mexyl is the 1-methylhexyl ester of cloquintocet acid. The ester linkage is highly susceptible to nucleophilic attack by water, a reaction catalyzed by endogenous esterases present in fresh plant tissues or by extreme pH environments during extraction. In vivo and in aqueous matrices, it rapidly hydrolyzes to its primary metabolite, cloquintocet acid (CGA-153433)[2][3]. If you are losing the parent compound and seeing a secondary peak, you are likely observing this degradation. Resolution:

  • Stabilize the Ester: Acidify your extraction solvent. Using 1% formic acid (FA) in acetonitrile denatures endogenous esterases and shifts the equilibrium to prevent base-catalyzed hydrolysis.

  • Alternative Strategy (Total Residue): If regulatory guidelines permit, deliberately force complete hydrolysis using an alkaline oxidation step to convert all cloquintocet-mexyl to cloquintocet acid, and quantify the total acid equivalent[1].

Q2: My extraction efficiency is fine in solvent spikes, but I experience severe signal suppression when analyzing wheat or barley extracts via LC-MS/MS. How do I fix this?

Causality & Mechanism: Cereal grains and soil matrices contain high levels of complex lipids, pigments (like chlorophyll), and secondary metabolites. During Electrospray Ionization (ESI), these co-eluting matrix components compete with cloquintocet-mexyl for charge on the surface of the ESI droplets. Because cloquintocet-mexyl has moderate polarity, it is easily outcompeted by highly surface-active matrix molecules, leading to ion suppression[4][5]. Resolution: Traditional Primary Secondary Amine (PSA) or C18 sorbents often fail to remove these specific interferences. Replace them with Multi-Walled Carbon Nanotubes (MWCNTs) in your dispersive Solid Phase Extraction (dSPE) step. MWCNTs possess a massive delocalized π -electron system that efficiently adsorbs planar matrix interferences (like pigments) via π−π stacking, without retaining the target analyte, thereby eliminating the matrix effect[6][7].

Q3: Should I use absolute calibration curves or matrix-matched calibration for quantification?

Causality & Mechanism: Absolute calibration (standards in pure solvent) assumes zero matrix interference. However, even with rigorous MWCNT cleanup, trace matrix components can cause residual signal enhancement or suppression. Resolution: You must use matrix-matched calibration curves [5][6]. By spiking your calibration standards into a blank matrix extract, you equalize the matrix load between your standards and your unknown samples. This ensures that any residual ion suppression affects the standard and the sample equally, self-validating the quantitative output.

Quantitative Data Presentation

The table below summarizes benchmark recovery rates across various matrices and extraction methodologies. Use this data to validate your internal laboratory results.

MatrixExtraction MethodCleanup SorbentRecovery Rate (%)Precision (RSD %)Reference
Barley Grain & Soil Modified QuEChERSMWCNTs80.0 – 130.0%< 10.5%[7]
Vegetable Extract QuEChERS (STQ)Standard dSPE102.6%2.7%[5]
Wheat Grain Method REM 138.12SPE72.0 – 91.0%7.9%[1]
Chrysanthemum Modified QuEChERSCarboxylated MWCNTs71.6 – 116.7%< 10.0%[6]

Self-Validating MWCNT-QuEChERS Protocol

To guarantee trustworthiness, the following protocol is designed as a self-validating system . By incorporating pre-extraction and post-extraction spikes, the workflow inherently isolates extraction losses from MS ionization suppression.

Phase 1: System Validation & Causality Checks
  • Matrix Blank: Prepare an unspiked sample of the target matrix to confirm the absence of endogenous cloquintocet-mexyl or isobaric interferences.

  • Pre-Extraction Spike (Recovery Check): Spike 10.0 g of blank matrix with a known concentration of cloquintocet-mexyl standard before solvent addition.

  • Post-Extraction Spike (Matrix Effect Check): Spike a known concentration of standard into the final extract of a blank matrix just before LC-MS/MS analysis.

    • Diagnostic Logic: If the Pre-Spike signal is low but the Post-Spike signal is normal, your extraction is failing (likely hydrolysis). If both are low compared to a solvent standard, you have unmitigated ion suppression.

Phase 2: Extraction & Partitioning
  • Comminution: Cryogenically mill the sample (e.g., barley or wheat) to a fine powder to maximize surface area.

  • Solvent Addition: Weigh 10.0 g of the homogenized sample into a 50 mL PTFE centrifuge tube. Add 10.0 mL of Acetonitrile containing 1% Formic Acid (v/v) to halt enzymatic hydrolysis[6].

  • Agitation: Vortex vigorously for 2 minutes to ensure complete solvent-matrix interaction.

  • Salting Out: Add 4.0 g of anhydrous Magnesium Sulfate ( MgSO4​ ) and 1.0 g of Sodium Chloride ( NaCl ).

    • Causality: MgSO4​ drives the exothermic removal of water, while NaCl increases the ionic strength of the aqueous phase, forcing the moderately polar cloquintocet-mexyl into the organic acetonitrile layer.

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes at 4°C to separate the phases.

Phase 3: dSPE Cleanup with MWCNTs
  • Transfer: Transfer 1.5 mL of the upper acetonitrile layer into a 2 mL microcentrifuge tube.

  • Sorbent Addition: Add 15 mg of Carboxylated Multi-Walled Carbon Nanotubes (MWCNTs) and 150 mg of anhydrous MgSO4​ [6][7].

  • Cleanup: Vortex for 1 minute. The MWCNTs will selectively adsorb planar pigments and sterols.

  • Final Separation: Centrifuge at 10,000 rpm for 3 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

Phase 4: LC-MS/MS Quantification
  • Chromatography: Inject 2 µL onto a C18 UPLC column (e.g., 2.7 µm particle size) maintained at 30°C. Use a gradient of 0.1% Formic Acid in water (Mobile Phase A) and Acetonitrile (Mobile Phase B)[6].

  • Mass Spectrometry: Operate in Electrospray Ionization Positive mode (ESI+).

  • MRM Transitions: Monitor the primary transition m/z 336.10 > 237.90 for quantification[5].

References

  • Source: Environmental Protection Agency (EPA)
  • Development of a modified QuEChERS-UPLC-MS/MS method based on multi-walled carbon nanotubes for 27 pesticide residues...
  • Validation of Multiresidue Method for Determination of 340 Pesticide Residues in Fresh Pepper using LC–MS/MS Source: Current Research Web URL
  • Simultaneous determination of pinoxaden, cloquintocet-mexyl, clodinafop-propargyl ester and its major metabolite in barley products and soil using QuEChERS modified with multi-walled carbon nanotubes coupled with LC-MS/MS Source: PubMed / Biomedical Chromatography URL
  • Source: Regulations.
  • Source: Australian Pesticides and Veterinary Medicines Authority (APVMA)
  • eC208 Simultaneous Determination of Pesticide Residues in Vegetable Extract by LC/MS/MS[LCMS-8050] Source: Shimadzu URL

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Peak Tailing for Methyl [(5-chloro-8-quinolinyl)oxy]acetate

Welcome to the technical support center for the analysis of methyl [(5-chloro-8-quinolinyl)oxy]acetate via High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of methyl [(5-chloro-8-quinolinyl)oxy]acetate via High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve the common issue of peak tailing, ensuring accurate and reproducible results.

Peak tailing, characterized by an asymmetrical peak where the latter half is broader than the front, can significantly compromise the accuracy of quantification and the resolution of closely eluting compounds.[1][2] This guide provides a systematic, question-and-answer approach to troubleshooting, explaining the scientific principles behind each step.

Frequently Asked Questions (FAQs)

Q1: My peak for methyl [(5-chloro-8-quinolinyl)oxy]acetate is tailing. Where do I start?

First, determine if the issue is specific to your target analyte or if all peaks in the chromatogram are tailing.

  • If all peaks are tailing: This typically points to a systemic issue within the HPLC instrument or a problem with the column itself.[3] Common causes include a void in the column packing at the inlet, a blocked frit, or excessive extra-column volume (e.g., overly long or wide-bore tubing).[2][4]

  • If only the methyl [(5-chloro-8-quinolinyl)oxy]acetate peak is tailing: This suggests a specific chemical interaction between your analyte and the stationary phase.[3] This is the most common scenario and will be the focus of the subsequent troubleshooting steps.

Systematic Troubleshooting for Single Peak Tailing

The structure of methyl [(5-chloro-8-quinolinyl)oxy]acetate contains a basic nitrogen atom within the quinoline ring system. Basic compounds are particularly prone to undesirable secondary interactions with the stationary phase in reversed-phase HPLC, which is a primary cause of peak tailing.[5][6]

Q2: What is the most likely cause of tailing for a basic compound like this?

The most probable cause is the interaction between the basic quinoline nitrogen of your analyte and residual silanol groups (Si-OH) on the surface of the silica-based stationary phase (e.g., C18).[7][8]

The Mechanism: At mobile phase pH levels above approximately 3, these acidic silanol groups can become deprotonated (Si-O⁻), creating negatively charged sites.[5][9] Your basic analyte, which will be protonated (positively charged) at acidic to neutral pH, can then interact with these ionized silanols via a strong secondary ion-exchange mechanism.[10] This interaction is stronger and has slower kinetics than the desired hydrophobic partitioning, causing a portion of the analyte molecules to be retained longer, resulting in a tailing peak.[5][8]

Diagram: Chemical Interactions Leading to Peak Tailing

Caption: Unwanted ionic interactions with silanols cause peak tailing.

Q3: How can I mitigate these silanol interactions?

There are several effective strategies, primarily involving modification of the mobile phase or selection of a more appropriate column.

This is the most critical parameter to adjust. The goal is to suppress the ionization of the silanol groups.

  • Recommendation: Lower the mobile phase pH to a range of 2.5 - 3.0.[5][11] This ensures the silanol groups are fully protonated (Si-OH), neutralizing their negative charge and minimizing the secondary ionic interactions.[8]

Experimental Protocol: Preparing an Acidified Mobile Phase

ComponentPurposePreparation (for 1 L)
Mobile Phase A Aqueous PhaseMeasure 999 mL of HPLC-grade water. Carefully add 1.0 mL of formic acid or trifluoroacetic acid (TFA). Mix thoroughly and degas.
Mobile Phase B Organic ModifierMeasure 999 mL of HPLC-grade acetonitrile or methanol. Carefully add 1.0 mL of the same acid used in Phase A. Mix thoroughly and degas.

Note: Always use a calibrated pH meter to check the pH of the aqueous portion of the mobile phase before mixing with the organic solvent.[11]

If lowering the pH is not sufficient or if it negatively impacts the retention of other compounds, a competing base can be added to the mobile phase.

  • Mechanism: A small, basic amine additive like triethylamine (TEA) will be protonated at low pH and will preferentially interact with any ionized silanol sites, effectively "shielding" them from your analyte.[10][11]

  • Recommendation: Add 0.05% - 0.1% TEA to your mobile phase. Be aware that TEA can suppress ionization in mass spectrometry detectors.

The type of HPLC column used has a significant impact on peak shape for basic compounds.

  • Recommendation: Use a modern, high-purity, "end-capped" C18 column.[7][12] End-capping is a process where the residual silanol groups are chemically reacted with a small silylating agent (like trimethylsilane) to make them much less polar and less likely to interact with basic analytes.[5][10] Columns based on high-purity (Type B) silica also have fewer acidic silanol groups and lower metal contamination, which can exacerbate tailing.[9][13]

Q4: I've adjusted the pH, but I still see some tailing. What's next?

If peak tailing persists after optimizing the mobile phase pH and ensuring you are using a suitable column, consider these other potential causes:

  • Metal Contamination: Trace metals in the silica matrix or leached from the HPLC system (especially stainless steel or titanium components) can act as chelation sites for your analyte, which contains a quinoline structure known for metal chelation.[13][14][15] This can lead to significant tailing.[16][17]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[2][4]

  • Column Void/Bed Deformation: A physical void at the head of the column can cause peak shape issues for all analytes.[1][11]

Troubleshooting Workflow

G Start Peak Tailing Observed Isolate_Problem Is only the target analyte peak tailing? Start->Isolate_Problem System_Issue Troubleshoot System: - Check for leaks - Inspect fittings/tubing - Check for column void Isolate_Problem->System_Issue No (All Peaks) Chemical_Issue Chemical Interaction Likely Isolate_Problem->Chemical_Issue Yes Adjust_pH Lower Mobile Phase pH (2.5 - 3.0) Chemical_Issue->Adjust_pH Check_Tailing1 Tailing Resolved? Adjust_pH->Check_Tailing1 Use_Endcapped Use High-Purity, End-Capped Column Check_Tailing1->Use_Endcapped No End Problem Solved Check_Tailing1->End Yes Check_Tailing2 Tailing Resolved? Use_Endcapped->Check_Tailing2 Dilute_Sample Dilute Sample (Check for Overload) Check_Tailing2->Dilute_Sample No Check_Tailing2->End Yes Check_Tailing3 Tailing Resolved? Dilute_Sample->Check_Tailing3 Wash_Column Perform Column Wash/ Regeneration Check_Tailing3->Wash_Column No Check_Tailing3->End Yes Consider_New_Column Consider New Column (Possible Contamination) Wash_Column->Consider_New_Column

Caption: A logical workflow for diagnosing HPLC peak tailing.

Protocol: HPLC Column Washing and Regeneration

If contamination is suspected, a thorough column wash is recommended. Always flush buffers with HPLC-grade water before introducing high-organic solvents to prevent precipitation.[18]

  • Disconnect the column from the detector.

  • Flush with Buffer-Free Mobile Phase: Run 10-20 column volumes of your mobile phase prepared without the buffer salts.

  • Flush with Water: Run 10-20 column volumes of 100% HPLC-grade water.

  • Organic Flush: Run 10-20 column volumes of 100% Acetonitrile or Methanol.

  • Stronger Organic Wash (if needed): For stubborn contaminants, a flush with Isopropanol can be effective.[19]

  • Re-equilibrate: Gradually re-introduce your mobile phase, starting with the organic component, then the un-buffered mobile phase, and finally the complete buffered mobile phase for at least 20 column volumes until the baseline is stable.[20]

Q5: Can my sample solvent cause peak tailing?

Yes. If your sample is dissolved in a solvent that is much stronger (i.e., has a higher percentage of organic solvent) than your initial mobile phase conditions, it can cause peak distortion, including tailing.[6]

  • Best Practice: Always try to dissolve your sample in the initial mobile phase composition. If solubility is an issue, use the weakest solvent possible that will fully dissolve your analyte.[21]

References

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?[Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]

  • ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?[Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]

  • alwsci. (2025). Common Causes Of Peak Tailing in Chromatography. [Link]

  • LCGC. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]

  • ALWSCI. (2026). Mechanisms And Impact Paths Of Mobile Phase PH On Peak Shape And Separation Efficiency in HPLC. [Link]

  • Phenomenex. (2025). HPLC Column Maintenance & Care Best Practices. [Link]

  • Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. [Link]

  • Hamilton Company. (n.d.). HPLC Column Care, Troubleshooting, Restoration, and Storage. [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. [Link]

  • Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?[Link]

  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. [Link]

  • LCGC International. (2021). Metal Ion Leaching May Be Affecting Your Analytical Results in HPLC. [Link]

  • AZoM. (2023). Caring for HPLC Columns: Essential Tips for Lab Maintenance. [Link]

  • SilcoTek Corporation. (2019). Identifying and Preventing Metal Ion Leaching in HPLC Systems. [Link]

  • Agilent. (2022). Off to a Fresh Start: HPLC Column Care. [Link]

  • LCGC International. (2020). Investigating Contamination in Biocompatible LC Systems. [Link]

  • ChromaNik Technologies Inc. (n.d.). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. [Link]

  • PubMed. (2020). Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties. [Link]

  • PatSnap Eureka. (2025). How to Address HPLC System Contamination Issues. [Link]

  • ResearchGate. (2013). How can I prevent peak tailing in HPLC?[Link]

  • ACE. (n.d.). ACE News - HPLC. [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Waters Corporation. (2016). Tips to maintain your HPLC & UHPLC systems and columns. [Link]

  • Compendium of Pesticide Common Names. (n.d.). cloquintocet-methyl data sheet. [Link]

  • US EPA. (2005). Pesticides; Cloquintocet mexyl. [Link]

  • SIELC Technologies. (2018). Cloquintocet-mexyl. [Link]

  • ChemBK. (n.d.). Acetic acid, [(5-chloro-8-quinolinyl)oxy]-, 1-methylethyl ester. [Link]

  • Federal Register. (2005). Acetic acid, [(5-chloro-8-quinolinyl) oxy]-, 1-methylhexyl ester (Cloquintocet-mexyl); Pesticide Tolerance. [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization, and Biological Activity of 5‐Chloroquinolin‐8‐ol Complexes. [Link]

  • US EPA. (n.d.). Pesticides; Cloquintocet mexyl. [Link]

Sources

Troubleshooting

Technical Support Center: Chromatography of Methyl [(5-chloro-8-quinolinyl)oxy]acetate

Welcome to the Advanced Chromatography Support Center. This guide is engineered for analytical scientists and drug/agrochemical development professionals tasked with developing robust High-Performance Liquid Chromatograp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for analytical scientists and drug/agrochemical development professionals tasked with developing robust High-Performance Liquid Chromatography (HPLC) and LC-MS/MS methods for methyl [(5-chloro-8-quinolinyl)oxy]acetate (MQOA).

MQOA presents a dual chromatographic challenge: it contains a basic quinoline nitrogen prone to severe peak tailing, and a labile methyl ester linkage highly susceptible to on-column hydrolysis. This guide provides field-proven, mechanistically grounded solutions to optimize your mobile phase and ensure quantitative integrity.

MobilePhaseWorkflow step1 1. Analyze Analyte Basic Quinoline + Labile Ester step2 2. Select Aqueous Buffer pH 2.5 - 3.0 (0.1% Formic/H3PO4) step1->step2 step3 3. Choose Organic Modifier Acetonitrile (Avoid Methanol) step2->step3 step4 4. Column Selection End-capped C18, Temp < 30°C step3->step4 step5 5. System Suitability Check Tailing Factor & Hydrolysis step4->step5

Workflow for optimizing methyl [(5-chloro-8-quinolinyl)oxy]acetate mobile phase.

Part 1: Expert Troubleshooting & Causality FAQs

Q1: Why does the MQOA peak exhibit severe tailing on standard C18 columns, and how do I resolve it?

The Causality: The quinoline ring of MQOA contains a basic nitrogen atom with a pKa of approximately 4.5. At a neutral mobile phase pH, this nitrogen is partially protonated. Standard silica-based C18 columns contain residual surface silanols (Si-OH) that become ionized (Si-O⁻) at pH > 4.0. The positively charged quinoline nitrogen undergoes strong secondary electrostatic interactions (ion-exchange) with these negatively charged silanols, resulting in asymmetric peak broadening and severe tailing. The Solution: You must suppress silanol ionization by lowering the mobile phase pH to between 2.5 and 3.0. At this pH, residual silanols are fully protonated and neutral, eliminating the secondary electrostatic interactions. We recommend using 0.1% Phosphoric acid ( H3​PO4​ ) for UV detection[1] or 0.1% Formic acid for LC-MS/MS compatibility[2].

Q2: How do I prevent the methyl ester from hydrolyzing into the free acid during the chromatographic run?

The Causality: Methyl esters are highly labile and susceptible to both acid- and base-catalyzed hydrolysis. While a low pH is mandatory to fix the quinoline tailing (as established in Q1), dropping the pH too low (e.g., pH < 2.0 using Trifluoroacetic acid) combined with elevated column temperatures will rapidly cleave the ester, generating (5-chloro-8-quinolinyl)oxy acetic acid (cloquintocet acid) on-column. This manifests as peak splitting or a rising baseline before the main peak. The Solution: Maintain a "Goldilocks" pH zone of 2.5–3.0. Do not use strong ion-pairing acids like TFA. Furthermore, strictly control your column compartment temperature. Do not exceed 30°C; a controlled temperature of 25°C is optimal to maintain ester stability during the residence time in the column.

Q3: Should I use Methanol or Acetonitrile as the organic modifier?

The Causality: Acetonitrile (ACN) is strongly preferred over Methanol. Methanol, being a primary alcohol, can participate in transesterification reactions or exacerbate the hydrolysis of the methyl ester when under acidic conditions. Additionally, the rigid, planar structure of the quinoline ring interacts strongly with the stationary phase via π−π interactions; ACN provides superior elution strength for these aromatic systems, yielding sharper peaks and operating at lower system backpressures[3].

Part 2: Quantitative Data & Mobile Phase Optimization

The following table summarizes the quantitative impact of various aqueous mobile phase additives on MQOA chromatography. Use this data to select the appropriate buffer system for your specific detector.

Aqueous Additive (Mobile Phase A)Approx. pHQuinoline Peak Shape (Tailing Factor)Methyl Ester StabilityLC-MS/MS CompatibilityRecommendation
0.1% Phosphoric Acid ( H3​PO4​ ) 2.1 - 2.3Excellent ( Tf​ < 1.2)High (if Temp < 30°C)Incompatible (Ion suppression)Best for LC-UV impurity profiling.
0.1% Formic Acid 2.7 - 2.9Good ( Tf​ < 1.4)Very HighExcellent (Promotes [M+H]+ )Best for LC-MS/MS residue analysis.
0.1% Trifluoroacetic Acid (TFA) 1.8 - 2.0Excellent ( Tf​ < 1.1)Poor (Rapid hydrolysis)Poor (Signal quenching)Avoid. Causes on-column degradation.
10 mM Ammonium Acetate ~6.8Poor ( Tf​ > 2.0)ModerateGoodAvoid. Fails to neutralize silanols.

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols include built-in System Suitability Testing (SST). The method is only considered valid if the SST criteria are met.

Protocol A: LC-UV Method for MQOA Purity and Degradation Analysis

This method separates the intact methyl ester from its primary degradation product (cloquintocet acid)[1].

Step 1: System Preparation

  • Column: High-density end-capped C18 (e.g., Zorbax Eclipse XDB-C18, 5 µm, 4.6 × 150 mm).

  • Mobile Phase A: HPLC-grade Water containing 0.1% H3​PO4​ (v/v).

  • Mobile Phase B: HPLC-grade Acetonitrile containing 0.1% H3​PO4​ (v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Strictly maintained at 25°C.

  • Detection: UV at 255 nm.

Step 2: Gradient Elution Program

  • 0.0 – 11.0 min: Hold at 20% B.

  • 11.0 – 21.0 min: Linear ramp from 20% to 50% B.

  • 21.0 – 26.0 min: Linear ramp from 50% to 90% B.

  • 26.0 – 26.1 min: Return to 20% B.

  • 26.1 – 30.0 min: Post-run equilibration.

Step 3: System Suitability Testing (Self-Validation)

  • Inject a mixed standard containing 10 µg/mL of MQOA and 10 µg/mL of cloquintocet acid.

  • Validation Criteria: The method is valid only if the resolution ( Rs​ ) between the acid (elutes first) and the methyl ester (elutes second) is 3.0, and the tailing factor ( Tf​ ) for the MQOA peak is 1.3.

Protocol B: LC-MS/MS Method for Trace Residue Analysis

For high-sensitivity trace analysis, phosphoric acid must be replaced with a volatile organic acid[4].

Step 1: System Preparation

  • Column: Polar-embedded or highly end-capped UPLC C18 (e.g., Waters XBridge C18, 2.1 × 50 mm, 2.5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Ionization: Positive Electrospray Ionization (ESI+), monitoring the [M+H]+ precursor ion.

TroubleshootingTree obs Observation tail Peak Tailing (As > 1.5) obs->tail split Peak Splitting / Extra Peaks obs->split cause1 Silanol Interaction (Quinoline N+) tail->cause1 cause2 Ester Hydrolysis (CQC Acid formation) split->cause2 fix1 Lower pH to 2.5 or use polar-embedded C18 cause1->fix1 fix2 Lower column temp to 25°C Avoid TFA (pH < 2) cause2->fix2

Troubleshooting decision tree for common chromatographic anomalies.

References

  • Process Development for the Crop Safener Cloquintocet Acid ACS Publications URL:[Link]

  • Simultaneous Determination of Pinoxaden and Clodinafop-Propargyl and Cloquintocet-Mexyl Residues... Food Science (spkx.net.cn) URL:[Link]

  • Cloquintocet-mexyl Summary of Analytical Chemistry and Residue Data US Environmental Protection Agency (EPA) URL:[Link]

  • Separation of Cloquintocet-mexyl on Newcrom R1 HPLC column SIELC Technologies URL:[Link]

Optimization

Technical Support Center: Solubilization &amp; Aqueous Formulation of Methyl[(5-chloro-8-quinolinyl)oxy]acetate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with formulating methyl[(5-chloro-8-quinolinyl)oxy]aceta...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with formulating methyl[(5-chloro-8-quinolinyl)oxy]acetate in aqueous systems. This compound—a critical quinoline ether-ester derivative utilized as a safener and an advanced synthetic intermediate[1]—exhibits extreme hydrophobicity and pH-dependent instability.

This guide provides field-proven troubleshooting protocols, mechanistic explanations for phase behaviors, and validated formulation strategies to achieve stable aqueous solutions or suspensions.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why does methyl [(5-chloro-8-quinolinyl)oxy]acetate precipitate immediately upon dilution into aqueous buffers? Causality: The compound lacks highly polar or permanently ionized functional groups at physiological/neutral pH. Its dominant structural features are a hydrophobic quinoline ring and a lipophilic methyl ester. Baseline aqueous solubility for this class of compounds (such as its heavier derivative cloquintocet-mexyl) is exceptionally low, typically around 0.59 mg/L at 25°C[2]. When transferring from an organic stock (like DMSO or acetone) into an aqueous medium, the sudden solvent shift forces the system past its metastable saturation point, causing rapid nucleation and precipitation.

Q2: Can I use pH adjustment to force the compound into solution? Causality & Caveat: Yes, but with strict limitations. The nitrogen atom on the quinoline ring is weakly basic, with an estimated pKa of ~3.5 to 4.0. By lowering the aqueous pH below 3.5, you protonate the nitrogen, forming a highly water-soluble cationic salt. The Danger: You must strictly avoid alkaline conditions (pH > 7). The methyl ester linkage is highly susceptible to nucleophilic attack by hydroxide ions. In alkaline environments, the ester undergoes rapid saponification, cleaving into (5-chloro-8-quinolyloxy)acetic acid and methanol[1]. For context, related quinoline esters exhibit hydrolytic half-lives of just 6.6 days at pH 9, compared to 4.4 years at pH 5[3]. Because the methyl ester lacks the steric hindrance of larger branched esters, its alkaline hydrolysis will be exceptionally fast.

Q3: I am trying to make an aqueous suspension concentrate (SC), but the particles keep growing and flocculating. How do I stop this? Causality: When formulated in water, quinoline-acetate esters tend to hydrate and form needle-shaped crystals[4]. Over time, temperature fluctuations cause smaller crystals to dissolve and redeposit onto larger ones—a thermodynamic process known as Ostwald ripening. Solution: You must interrupt the crystal lattice growth using specific steric stabilizers. Alkoxylated amines (e.g., tallowamine alkoxylates or cocoamine alkoxylates with 10-20 moles of ethylene oxide) are proven to adsorb strongly onto the hydrophobic faces of these crystals, providing a steric barrier that halts gross crystal growth and flocculation[4].

Section 2: Quantitative Data & Excipient Selection

To successfully formulate this compound, you must respect its solubility boundaries. The following tables summarize critical physicochemical parameters and excipient compatibilities based on verified data for this chemical class.

Table 1: Physicochemical & Baseline Solubility Profile
ParameterValue / ObservationMechanistic Implication
Aqueous Solubility (pH 7.0) < 1.0 mg/L (est. 0.59 mg/L)[2]Requires solubilizing agents or nanomilling for aqueous delivery.
Solubility in Acetone ~340 g/L[2]Excellent primary solvent for high-concentration stock solutions.
Solubility in Ethanol ~190 g/L[2]Viable co-solvent for step-wise aqueous dilution.
Quinoline Nitrogen pKa ~3.5 - 4.0Soluble as a protonated salt at pH < 3.0.
Hydrolytic Stability (pH 9.0) Highly Unstable (t½ < 6 days)[3]Do not use basic buffers (e.g., Tris, Carbonate) for formulation.
Table 2: Excipient Selection Matrix for Aqueous Systems
Formulation StrategyRecommended ExcipientsEfficacy & Stability Outcome
Co-Solvent System 10-20% Ethanol or AcetoneHigh immediate solubility; prone to precipitation upon further dilution.
Micellar Solubilization Polysorbate 80 / Cremophor ELModerate solubility enhancement; good physical stability.
Suspension Stabilization Tallowamine alkoxylates (12-15 EO)[4]Prevents Ostwald ripening; excellent long-term physical stability.
pH Modification Citric Acid / HCl buffer (pH 3.0)High solubility; requires monitoring for acid-catalyzed hydrolysis over time.

Section 3: Troubleshooting Protocols

Protocol A: Preparation of a Stable Aqueous Nanosuspension (Self-Validating Workflow)

Use this protocol when high aqueous concentrations (e.g., >10 mg/mL) are required without the use of harsh organic solvents.

  • Preparation of the Aqueous Phase: In a clean vessel, dissolve 2.0% (w/w) of a stabilizing surfactant (e.g., ethoxylated tallowamine, 15 EO) in deionized water[4]. Adjust the pH to 5.5 using a mild acetate buffer to minimize hydrolysis[3].

  • Wetting and Dispersion: Slowly add the anhydrous methyl [(5-chloro-8-quinolinyl)oxy]acetate powder to the aqueous phase under high-shear mixing (e.g., Ultra-Turrax at 10,000 RPM) for 10 minutes until a homogenous, coarse dispersion is formed.

  • Wet Bead Milling: Transfer the coarse dispersion to a bead mill loaded with 0.1 mm yttrium-stabilized zirconium oxide beads. Mill the suspension at a controlled temperature (≤ 20°C to prevent thermal degradation) until the D90 particle size is < 1.0 µm.

  • Validation Step: Store an aliquot at 25°C and 40°C for 7 days. Analyze via polarized light microscopy. If needle-shaped crystals are observed, increase the alkoxylated amine surfactant concentration by 0.5% to improve steric hindrance[4].

Protocol B: Acidic Solubilization for True Solutions

Use this protocol for analytical testing or low-concentration dosing where a clear solution is mandatory.

  • Stock Preparation: Dissolve the compound in pure ethanol at 50 mg/mL[2].

  • Buffer Preparation: Prepare a 50 mM Citrate buffer and adjust the pH strictly to 2.8 using 0.1 M HCl. (This ensures the pH is at least 1 unit below the quinoline pKa, guaranteeing >90% protonation).

  • Dilution: Under continuous vortexing, inject the ethanolic stock dropwise into the acidic buffer to reach the desired final concentration (e.g., 1 mg/mL).

  • Validation Step: Analyze the solution via HPLC-UV at T=0 and T=24 hours. Monitor for the appearance of the degradate, (5-chloro-8-quinolyloxy)acetic acid, to ensure the ester remains intact during your experimental window[1].

Section 4: Mechanistic Workflow Visualization

The following decision tree illustrates the logical pathways for formulating this compound based on experimental requirements.

FormulationWorkflow Start Target: Aqueous Formulation Methyl[(5-chloro-8-quinolinyl)oxy]acetate Decision1 Is a True Solution Required? Start->Decision1 Sol_Yes Yes (True Solution) Decision1->Sol_Yes Sol_No No (Suspension/Dispersion) Decision1->Sol_No pH_Adjust pH Adjustment (Target pH < 3.5) Sol_Yes->pH_Adjust CoSolvent Co-solvent Addition (Ethanol, Acetone) Sol_Yes->CoSolvent Surfactant Add Stabilizing Surfactants (Alkoxylated Amines) Sol_No->Surfactant Warning_pH WARNING: Alkaline pH (>7) Rapid Ester Hydrolysis pH_Adjust->Warning_pH Avoid high pH Stable_Sol Protonated Aqueous Solution (Monitor for Acid Hydrolysis) pH_Adjust->Stable_Sol Milling Wet Bead Milling (< 1 µm particle size) Stable_SC Stable Suspension Concentrate (Prevents Ostwald Ripening) Milling->Stable_SC Surfactant->Milling

Decision tree for the aqueous formulation of methyl [(5-chloro-8-quinolinyl)oxy]acetate.

Section 5: References

  • University of Hertfordshire (AERU). "Cloquintocet-mexyl (Ref: CGA 185072) Synthesis and Hydrolysis Pathways." Pesticide Properties DataBase. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Human Health Risk Assessment for Cloquintocet-mexyl for Uses on Wheat and Barley." Regulations.gov. Available at:[Link]

  • Google Patents. "US9204643B2 - Temperature stable cloquintocet-mexyl aqueous compositions." Available at:

  • Australian Pesticides and Veterinary Medicines Authority (APVMA). "Public Release Summary on Evaluation of the new active clodinafop-propargyl and cloquintocet-mexyl." Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Synthesis Yield of Methyl [(5-chloro-8-quinolinyl)oxy]acetate

Welcome to the technical support center for the synthesis of methyl [(5-chloro-8-quinolinyl)oxy]acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of methyl [(5-chloro-8-quinolinyl)oxy]acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. The following content is structured in a question-and-answer format to directly address specific challenges and frequently encountered issues, moving beyond a rigid protocol to explain the causality behind experimental choices.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing methyl [(5-chloro-8-quinolinyl)oxy]acetate?

The synthesis of methyl [(5-chloro-8-quinolinyl)oxy]acetate is a classic example of the Williamson ether synthesis . This reaction involves the deprotonation of an alcohol (in this case, the hydroxyl group of 5-chloro-8-hydroxyquinoline) to form an alkoxide or phenoxide, which then acts as a nucleophile. This nucleophile subsequently attacks an organohalide (methyl chloroacetate) in a bimolecular nucleophilic substitution (SN2) reaction to form the desired ether.[1][2][3]

The overall transformation can be visualized as follows:

reagents 5-chloro-8-hydroxyquinoline + Methyl Chloroacetate conditions Base Solvent, Temp. reagents->conditions Reactants product Methyl [(5-chloro-8-quinolinyl)oxy]acetate conditions->product Yields start Low Yield Observed q1 Is Starting Material Consumed (TLC)? start->q1 sub_q1_no Incomplete Reaction q1->sub_q1_no No q2 Multiple Spots on TLC? q1->q2 Yes sol1 Increase Temperature Increase Reaction Time Use Stronger Base (e.g., NaH) Add Catalytic Iodide (Finkelstein) sub_q1_no->sol1 end Yield Optimized sol1->end sub_q2_yes Side Reactions Occurring q2->sub_q2_yes Yes q2->end No (Purification Issue) sol2 Lower Reaction Temperature Use Milder Base (e.g., K₂CO₃) Ensure Anhydrous Conditions Consider Phase-Transfer Catalysis sub_q2_yes->sol2 sol2->end G start Start setup 1. Setup - Dry glassware under vacuum/heat - Add magnetic stir bar - Purge with N₂ or Argon start->setup reagents 2. Add Reagents - 5-chloro-8-hydroxyquinoline (1.0 eq) - Anhydrous K₂CO₃ (1.5 eq) - Anhydrous DMF setup->reagents heat 3. Heat Mixture - Heat to 80 °C with stirring reagents->heat add_alkyl 4. Add Alkylating Agent - Slowly add Methyl Chloroacetate (1.2 eq) heat->add_alkyl monitor 5. Monitor Reaction - Maintain at 80 °C - Track progress via TLC (e.g., 4:1 Hexane:EtOAc) add_alkyl->monitor workup 6. Work-up - Cool to room temperature - Pour into ice-water - Extract with Ethyl Acetate (3x) monitor->workup Reaction Complete wash 7. Wash Organic Layer - Wash with water, then brine - Dry over anhydrous Na₂SO₄ workup->wash purify 8. Purify - Filter and concentrate solvent - Purify crude product via column chromatography or recrystallization wash->purify end Pure Product purify->end

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Validation of LC-MS/MS Methods for Methyl[(5-chloro-8-quinolinyl)oxy]acetate

Executive Summary & Mechanistic Background Methyl[(5-chloro-8-quinolinyl)oxy]acetate, universally known as, is a critical herbicide safener deployed alongside active ingredients (like pyroxsulam or pinoxaden) to protect...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Background

Methyl[(5-chloro-8-quinolinyl)oxy]acetate, universally known as, is a critical herbicide safener deployed alongside active ingredients (like pyroxsulam or pinoxaden) to protect cereal crops from phytotoxicity[1]. Due to its widespread agricultural application, rigorous analytical validation is required to monitor its residues in complex agro-matrices like wheat, barley, and soil.

The Mechanistic Challenge: CQC-M is an ester. Under alkaline or even neutral conditions during sample extraction, it is highly susceptible to hydrolysis, rapidly converting into its primary active metabolite, cloquintocet acid[1]. Furthermore, cereal matrices are rich in complex pigments (e.g., chlorophyll) and sterols. When these co-extracts enter the electrospray ionization (ESI) source of a mass spectrometer, they compete with the target analyte for charge, causing severe ion suppression and compromising the method's limit of quantification (LOQ)[2].

Sample Preparation: MWCNT-Modified QuEChERS vs. Traditional LLE

To combat matrix effects and prevent analyte degradation, the extraction protocol must be carefully engineered.

Causality Behind Experimental Choices

Traditional Liquid-Liquid Extraction (LLE) using non-polar solvents (hexane/dichloromethane) indiscriminately co-extracts large amounts of lipophilic matrix components, leading to poor recoveries (<70%) and high matrix effects. Standard QuEChERS methods using Primary Secondary Amine (PSA) alone effectively remove organic acids but fail to eliminate planar pigments and sterols[2].

By introducing Multi-Walled Carbon Nanotubes (MWCNTs) as a dispersive solid-phase extraction (dSPE) sorbent, the method leverages the massive surface area and strong π-π electron interactions of the carbon lattice. MWCNTs selectively adsorb planar matrix interferences while leaving the non-planar CQC-M in solution, significantly improving recovery and reducing ion suppression[2].

Self-Validating Protocol: Acidified MWCNT-QuEChERS

This protocol incorporates built-in quality control checks to ensure a self-validating system:

  • Homogenization & SST Spiking: Weigh 5.0 g of homogenized sample (e.g., wheat grain) into a 50 mL centrifuge tube. Self-Validation Check: Spike a known blank matrix with CQC-M to yield a final concentration of 0.01 mg/kg to serve as a System Suitability Test (SST)[1].

  • Acidified Extraction: Add 10 mL of acetonitrile containing 1% acetic acid. Causality: The low pH stabilizes the ester bond of CQC-M, preventing its hydrolysis into cloquintocet acid. Vortex vigorously for 1 minute.

  • Salting Out: Add 4 g anhydrous MgSO4, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate[3]. Causality: The citrate buffer maintains a stable pH, while MgSO4 drives the partition of the analyte into the organic phase. Shake for 1 min, then centrifuge at 5000 rpm for 5 min.

  • Targeted dSPE Clean-up: Transfer 1.5 mL of the upper acetonitrile layer to a 2 mL dSPE tube containing 150 mg anhydrous MgSO4, 50 mg PSA, and 15 mg MWCNTs[2]. Vortex for 30 seconds and centrifuge at 10,000 rpm for 3 min.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an autosampler vial.

G Start Homogenized Matrix (Wheat/Barley) Extraction Extraction (MeCN + 1% Acetic Acid) Start->Extraction Acidify to prevent ester hydrolysis Partition Salting Out (MgSO4, NaCl, Citrate Salts) Extraction->Partition Split Clean-up Strategy Comparison Partition->Split Trad Traditional LLE (Hexane/DCM) Split->Trad Outdated ModQ MWCNT-QuEChERS (MgSO4, PSA, MWCNT) Split->ModQ Optimal TradResult High Matrix Effect Low Recovery (<70%) Trad->TradResult Co-extracts pigments ModQResult Low Matrix Effect High Recovery (80-130%) ModQ->ModQResult Removes planar interferences LCMS LC-MS/MS Analysis (MRM: 336.1 > 238.1) TradResult->LCMS ModQResult->LCMS

Workflow comparison: MWCNT-modified QuEChERS vs. Traditional LLE for Cloquintocet-mexyl extraction.

Chromatographic Separation: Core-Shell vs. Fully Porous Columns

Once extracted, CQC-M must be separated from remaining isobaric interferences before entering the mass spectrometer.

Causality Behind Column Selection

CQC-M is a moderately hydrophobic heterocyclic compound. When using a traditional fully porous C18 column (e.g., 5 µm particle size), the analyte diffuses deep into the particle core. This increases the mass transfer resistance (the C-term in the van Deemter equation), resulting in broader peaks and lower sensitivity.

Switching to a sub-2 µm or 2.7 µm core-shell C18 column restricts the diffusion path to a thin porous outer layer over a solid silica core. This drastically sharpens the peak shape, increases the signal-to-noise (S/N) ratio, and allows for shorter run times without requiring ultra-high-pressure liquid chromatography (UHPLC) systems.

Table 1: Chromatographic Performance Comparison for CQC-M

ParameterFully Porous C18 (5 µm, 150 x 4.6 mm)Core-Shell C18 (2.7 µm, 100 x 2.1 mm)
Retention Time (min) 8.53.2
Peak Asymmetry (Tf) 1.4 (Tailing due to secondary interactions)1.05 (Highly symmetrical)
Theoretical Plates (N) ~12,000~25,000
Signal-to-Noise (S/N) Baseline3x Increase

Mass Spectrometry & Method Validation

Detection is performed using a triple quadrupole mass spectrometer operating in positive Electrospray Ionization (ESI+) or Atmospheric Pressure Chemical Ionization (APCI+) mode[1].

Self-Validating MS Setup

To ensure unequivocal identification and avoid false positives, the method must monitor at least two transitions[4]:

  • Precursor Ion: m/z 336.1 [M+H]+

  • Quantifier Transition: m/z 336.1 > 238.1 (Loss of methyl acetate and chloride)

  • Qualifier Transition: m/z 336.1 > 192.1[5]

Matrix-Matched Calibration: Due to inherent LC-MS/MS signal suppression from biological matrices, solvent-based calibration often leads to an overestimation of recovery. A self-validating system requires the use of matrix-matched standards to continuously monitor and compensate for the matrix effect (ME), ensuring absolute quantitative accuracy[3].

Table 2: Typical Validation Metrics for MWCNT-QuEChERS LC-MS/MS[2],[1]

Validation ParameterTarget Criteria (SANTE Guidelines)Observed Performance (MWCNT-QuEChERS)
Linearity (R²) ≥ 0.99≥ 0.991
Limit of Detection (LOD) Matrix dependent0.02 - 0.07 µg/kg
Limit of Quantification (LOQ) ≤ 0.01 mg/kg0.29 - 1.26 µg/kg
Recovery 70% - 120%80% - 130%
Precision (RSD) ≤ 20%< 10.5%
Matrix Effect (ME) ± 20%Minimal (Compensated by matrix-matching)

Conclusion

The validation of an LC-MS/MS method for methyl [(5-chloro-8-quinolinyl)oxy]acetate demands strict control over sample preparation and chromatographic conditions. By replacing traditional LLE with an acidified MWCNT-modified QuEChERS protocol, analysts can prevent ester hydrolysis while effectively stripping away ion-suppressing pigments. Pairing this extraction with a high-efficiency core-shell column creates a robust, self-validating analytical system capable of meeting stringent global regulatory thresholds.

References

  • Li, N., et al. (2022). Simultaneous determination of pinoxaden, cloquintocet-mexyl, clodinafop-propargyl ester and its major metabolite in barley products and soil using QuEChERS modified with multi-walled carbon nanotubes coupled with LC-MS/MS. Biomedical Chromatography, 36(5), e5303. URL:[Link]

  • U.S. Environmental Protection Agency (EPA). (2009). PP#7E7194. Cloquintocet-mexyl: Proposed Use as Safener with the Active Ingredient Pyroxsulam on Wheat. Regulations.gov. URL: [Link]

  • Agilent Technologies. (2008). Multiresidue Analysis of 301 Pesticides in Food Samples by LC/Triple Quadrupole Mass Spectrometry. Agilent Application Notes. URL:[Link]

Sources

Comparative

comparative degradation rates of methyl [(5-chloro-8-quinolinyl)oxy]acetate and cloquintocet acid

In the development of agrochemical safeners, the strategic use of prodrug formulations is a cornerstone of modern application science. Methyl [(5-chloro-8-quinolinyl)oxy]acetate—commonly known as cloquintocet-mexyl—is a...

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Author: BenchChem Technical Support Team. Date: April 2026

In the development of agrochemical safeners, the strategic use of prodrug formulations is a cornerstone of modern application science. Methyl [(5-chloro-8-quinolinyl)oxy]acetate—commonly known as cloquintocet-mexyl—is a classic example of this approach. While cloquintocet-mexyl exhibits excellent foliar penetration due to its lipophilic 1-methylhexyl ester group, it is actually a pro-safener. Upon entering the plant, it undergoes rapid hydrolysis to yield cloquintocet acid, the true active moiety responsible for inducing herbicide-detoxifying enzymes[1].

As a Senior Application Scientist, I frequently evaluate how the physicochemical differences between an ester and its free acid dictate field efficacy, environmental fate, and formulation stability. This guide provides an objective, data-driven comparison of the degradation rates of cloquintocet-mexyl and cloquintocet acid, detailing the mechanistic pathways and the self-validating experimental protocols used to quantify these metrics.

Quantitative Degradation Profile

The environmental persistence of cloquintocet-mexyl and its acid metabolite differs drastically due to the susceptibility of the ester bond to abiotic hydrolysis, photolysis, and microbial cleavage. The table below synthesizes the degradation kinetics across various environmental compartments.

ParameterCloquintocet-mexyl (Ester)Cloquintocet Acid (Metabolite)
Primary Role Prodrug (High Foliar Penetration)Active Safener (GST Inducer)
Soil Aerobic DT50 (Lab, 20°C) 1.08 – 2.13 days29.8 – 86.7 days
Soil Aerobic DT50 (Sterile) 7.45 – 9.75 daysN/A (Highly Stable)
Aqueous Hydrolysis (pH 5) 4.4 yearsStable
Aqueous Hydrolysis (pH 7) 134 daysStable
Aqueous Hydrolysis (pH 9) 6.6 daysStable
Aqueous Photolysis Rapid (DT50 of several hours)Stable

Data sourced from authoritative regulatory evaluations, including the and 2[2].

Mechanistic Pathway Analysis

The conversion of cloquintocet-mexyl to cloquintocet acid is not merely a degradation artifact; it is a required physiological step for safening activity. Radio-labeled tracking studies demonstrate that the ester penetrates plant tissue significantly faster than the acid. However, once inside the meristematic tissue, the ester is rapidly hydrolyzed.

Isothermal titration calorimetry and proteomic analyses confirm that cloquintocet acid—not the mexyl ester—binds to and induces specific tau and lambda class glutathione S-transferases (GSTs)[1]. Environmentally, the ester is highly unstable under alkaline conditions (dropping from a half-life of 4.4 years at pH 5 to just 6.6 days at pH 9)[3].

SafenerPathway CM Cloquintocet-mexyl (Ester Prodrug) Penetration Foliar Penetration (High Lipophilicity) CM->Penetration Application Degradation Microbial Mineralization (Soil / Water) CM->Degradation Direct Soil Photolysis (DT50: Hours) Hydrolysis In Vivo / Environmental Hydrolysis (Esterases / High pH) Penetration->Hydrolysis CA Cloquintocet acid (Active Safener) Hydrolysis->CA Cleavage of 1-methylhexyl group GST GST Enzyme Induction (Herbicide Detoxification) CA->GST Target Binding CA->Degradation DT50: 30-87 Days

Metabolic and degradation pathway of cloquintocet-mexyl to cloquintocet acid.

Experimental Protocols: Validating Degradation Kinetics

To ensure trustworthiness and reproducibility, degradation metrics must be derived from self-validating experimental systems. Below are the rigorous, step-by-step methodologies used to isolate and quantify the specific degradation vectors of these compounds.

Protocol A: Soil Aerobic Degradation Kinetics (Adapted OECD 307)

Causality & Design: To accurately model environmental persistence, we must separate biotic degradation from abiotic hydrolysis. By running parallel sterile and non-sterile soil cohorts, we validate that the rapid DT50 of cloquintocet-mexyl (1.08 - 2.13 days) is primarily microbially mediated, as sterile conditions extend the half-life to nearly 10 days[4].

  • Soil Preparation: Sieve standard agricultural soil (2 mm) and adjust moisture content to 40% of its Maximum Water Holding Capacity (MWHC).

  • Isotope Spiking: Apply 14 C-labeled cloquintocet-mexyl to the soil. Causality: Because the ester rapidly converts to the acid, radiolabeling is critical for maintaining a strict mass balance, ensuring that unextracted residues are accurately categorized as bound soil fractions rather than assumed degraded.

  • Incubation: Maintain samples at 20°C in strict darkness. Causality: Dark incubation isolates microbial and hydrolytic degradation from the compound's known susceptibility to rapid photolysis[2].

  • Extraction: At designated timepoints (0, 1, 3, 7, 14 days), extract the soil using an acetone/citrate buffer. Causality: The acidic citrate buffer stabilizes the cloquintocet acid metabolite, preventing further artifactual degradation during the extraction process.

  • Quantification: Analyze the extracts via LC-MS/MS. Introduce 13 C 5​ -labeled internal standards prior to injection to correct for matrix suppression effects[4].

ExperimentalWorkflow Start 14C-Cloquintocet-mexyl Spiking Incubate Incubation (20°C, Dark) Sterile vs. Non-Sterile Start->Incubate Extract Acetone/Citrate Buffer Extraction Incubate->Extract Timepoints (0-14 days) Analyze LC-MS/MS Quantification (13C5 Internal Standards) Extract->Analyze Validate Mass Balance & DT50 Calculation Analyze->Validate

Self-validating experimental workflow for soil aerobic degradation kinetics.

Protocol B: pH-Dependent Aqueous Hydrolysis (OECD 111)

Causality & Design: Ester safeners are highly susceptible to base-catalyzed hydrolysis. Testing across a strict pH gradient maps the stability profile necessary for predicting tank-mixing compatibility and aquatic fate.

  • Buffer Preparation: Prepare sterile, nitrogen-purged aqueous buffers at pH 5.0, 7.0, and 9.0.

  • Spiking: Introduce cloquintocet-mexyl at a concentration strictly below its water solubility limit to prevent precipitation and biphasic kinetic artifacts.

  • Incubation: Incubate the solutions at 20°C in sterile, dark conditions. Causality: Dark controls are mandatory to separate hydrolysis from photolysis, ensuring the resulting DT50 values (e.g., 6.6 days at pH 9) are purely hydrolytic[3].

  • Sampling & Quenching: Sample at 0, 1, 3, 7, and 14 days. Immediately neutralize the pH 9 samples upon collection to halt base-catalyzed cleavage.

  • Analysis: Quantify the disappearance of the mexyl ester and the stoichiometric appearance of cloquintocet acid via HPLC-UV.

References

  • Public release summary on the evaluation of the new active, cloquintocet acid, in the product Crusader Go DRI Herbicide - APVMA. Australian Pesticides and Veterinary Medicines Authority.

  • National Registration Authority - APVMA: Evaluation of Cloquintocet-mexyl. Australian Pesticides and Veterinary Medicines Authority. 3

  • The Activities Of Herbicide Safeners In Wheat (Triticum aestivum L). Durham E-Theses.1

  • Public Release Summary - Halauxifen-methyl and Cloquintocet-mexyl. Australian Pesticides and Veterinary Medicines Authority. 4

  • US EPA-Pesticides; Cloquintocet mexyl Fact Sheet. United States Environmental Protection Agency. 2

Sources

Validation

A Senior Application Scientist's Guide to Inter-Laboratory Validation for the Quantification of Methyl [(5-chloro-8-quinolinyl)oxy]acetate

For researchers, scientists, and drug development professionals, the ability to reliably quantify chemical compounds is the bedrock of reproducible science and regulatory compliance. This guide provides an in-depth, expe...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the ability to reliably quantify chemical compounds is the bedrock of reproducible science and regulatory compliance. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the quantification of methyl [(5-chloro-8-quinolinyl)oxy]acetate, a compound of interest in various chemical and pharmaceutical development pipelines. Our focus extends beyond mere procedural descriptions to the core principles of inter-laboratory validation, ensuring that analytical methods are not only accurate and precise within a single laboratory but are also robust and transferable across multiple sites.

The structural integrity of any multi-site study or collaborative research project hinges on the cross-validation of analytical data. Without it, the aggregation of results is scientifically unsound. This guide is therefore structured to provide both the "how" and the "why" of establishing a validated analytical framework for methyl [(5-chloro-8-quinolinyl)oxy]acetate, drawing upon internationally recognized guidelines to ensure scientific rigor.

The Critical Role of Inter-Laboratory Validation

Before delving into specific analytical techniques, it is paramount to understand the framework of inter-laboratory validation. The objective of such a study, as outlined by the International Council for Harmonisation (ICH) Q2(R2) guideline, is to demonstrate that an analytical procedure is fit for its intended purpose by assessing its performance across multiple laboratories.[1][2][3][4][5] This process is essential for standardizing methods, ensuring data comparability, and building confidence in results that may be used for regulatory submissions or critical decision-making in a development program.

An inter-laboratory validation study typically evaluates several key performance characteristics:

  • Reproducibility: The precision of the method under different conditions, such as different laboratories, analysts, and equipment.[5]

  • Trueness (Accuracy): The closeness of agreement between the mean value obtained from a large series of test results and an accepted reference value.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.[2]

The design and execution of these studies are often guided by protocols from organizations like AOAC International, which provide a framework for everything from sample preparation and distribution to the statistical analysis of the resulting data.[6][7][8]

Comparative Analysis of Analytical Methodologies

The choice of an analytical method for methyl [(5-chloro-8-quinolinyl)oxy]acetate will depend on several factors, including the sample matrix, required sensitivity, and available instrumentation. Based on the compound's structure, three primary chromatographic techniques are most applicable: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Below is a comparative summary of these methods and their typical performance characteristics, which would be the focus of an inter-laboratory validation study.

Performance Parameter HPLC-UV GC-MS LC-MS/MS Authoritative Guidance
Specificity/Selectivity Moderate; potential for interference from co-eluting compounds.High; mass spectrometric detection provides a high degree of certainty.Very High; precursor-product ion transitions are highly specific.ICH Q2(R2)[1][3][4]
Limit of Detection (LOD) ng rangepg to ng rangefg to pg rangeICH Q2(R2)[1][3][4]
Limit of Quantification (LOQ) ng to µg rangepg to ng rangefg to pg rangeICH Q2(R2)[1][3][4]
**Linearity (R²) **Typically >0.99Typically >0.99Typically >0.999ICH Q2(R2)[1][3][4]
Precision (%RSD) < 5%< 10%< 5%ICH Q2(R2), AOAC[1][3][4][6]
Accuracy/Recovery (%) 95-105%90-110%98-102%ICH Q2(R2), AOAC[1][3][4][6]
Robustness Generally good; sensitive to mobile phase composition and pH.Good; sensitive to inlet temperature and gas flow rates.Excellent; less susceptible to minor variations in mobile phase.ICH Q2(R2)[2]

Gold Standard Protocol: LC-MS/MS Quantification

For its superior sensitivity and selectivity, LC-MS/MS is often considered the gold standard for the quantification of trace-level organic molecules in complex matrices. Below is a detailed protocol that would form the basis for an inter-laboratory validation study.

Experimental Protocol: LC-MS/MS Quantification of Methyl [(5-chloro-8-quinolinyl)oxy]acetate
  • Standard and Sample Preparation:

    • Prepare a 1 mg/mL stock solution of methyl [(5-chloro-8-quinolinyl)oxy]acetate reference standard in methanol.

    • Generate a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range (e.g., 0.1 ng/mL to 1000 ng/mL).

    • For sample preparation, a generic extraction procedure such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is often a good starting point, followed by dilution in the initial mobile phase.[9]

  • LC-MS/MS Instrumentation and Conditions:

    • LC System: A high-performance liquid chromatography system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable choice for this compound.

    • Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

    • Detection: Multiple Reaction Monitoring (MRM) mode. Precursor and product ions would need to be optimized for methyl [(5-chloro-8-quinolinyl)oxy]acetate.

  • Method Validation Parameters (Single Laboratory):

    • Before initiating an inter-laboratory study, the method must be fully validated in a single laboratory according to ICH Q2(R2) guidelines.[1][2][3][4][5] This includes specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Experimental Workflow for LC-MS/MS Analysis

LCMSMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Evaluation Prep_Standard Prepare Calibration Standards LC_Separation Chromatographic Separation (C18 Column) Prep_Standard->LC_Separation Prep_Sample Extract Sample (e.g., QuEChERS) Prep_Sample->LC_Separation MS_Detection Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification using Calibration Curve Data_Acquisition->Quantification Validation Performance Validation Quantification->Validation

Caption: Experimental workflow for LC-MS/MS analysis.

Designing the Inter-Laboratory Validation Study

Once the method has been established and validated in a single laboratory, the inter-laboratory study can be designed. The following diagram illustrates the key phases of this process.

Inter-Laboratory Validation Study Workflow

Interlab_Validation cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis & Reporting A Define Study Objectives & Scope B Select Participating Laboratories A->B C Develop & Distribute Detailed Protocol B->C D Prepare & Distribute Homogenized Samples C->D E Laboratories Analyze Samples D->E F Data Submission to Coordinating Lab E->F G Statistical Analysis of Results (e.g., ANOVA) F->G H Calculate Reproducibility & Trueness G->H I Prepare Final Validation Report H->I

Caption: Workflow of an inter-laboratory validation study.

Conclusion

The inter-laboratory validation of an analytical method for the quantification of methyl [(5-chloro-8-quinolinyl)oxy]acetate is a rigorous but essential process to ensure data quality and comparability across different testing sites. While LC-MS/MS often represents the gold standard due to its high sensitivity and selectivity, the choice of method should always be guided by the specific requirements of the analysis. By adhering to the principles outlined in international guidelines from bodies such as the ICH and AOAC, researchers can develop and validate robust analytical methods that provide reliable and defensible results. This, in turn, underpins the integrity of research and development efforts and facilitates smoother regulatory review processes.

References

  • ICH Q2(R2) Validation of Analytical Procedures. [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. [Link]

  • Validation of analytical procedures – ICH Q2(R2) - European Pharmaceutical Review. [Link]

  • Appendix F: Guidelines for Standard Method Performance Requirements - AOAC International. [Link]

  • SPIFAN Multi-Lab Testing Protocol. Draft version 6. - AOAC International. [Link]

  • AOAC INTERNATIONAL Guidelines for Laboratories Performing Microbiological and Chemical Analyses of Food, Dietary Supplements, Pharmaceuticals, and Cannabis. [Link]

  • Appendix D: Guidelines for Collaborative Study Procedures To Validate Characteristics of a Method of Analysis - Feed Industry HACCP and PCQI Training. [Link]

  • Journal of Chemistry and Technologies. [Link]

Sources

Comparative

comparing extraction solvents for methyl [(5-chloro-8-quinolinyl)oxy]acetate isolation

The isolation of methyl[(5-chloro-8-quinolinyl)oxy]acetate —a critical intermediate in the synthesis of the herbicide safener cloquintocet-mexyl—presents a classic process chemistry challenge. The synthesis typically inv...

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Author: BenchChem Technical Support Team. Date: April 2026

The isolation of methyl[(5-chloro-8-quinolinyl)oxy]acetate —a critical intermediate in the synthesis of the herbicide safener cloquintocet-mexyl—presents a classic process chemistry challenge. The synthesis typically involves the alkylation of 5-chloro-8-hydroxyquinoline with methyl chloroacetate in a dipolar aprotic solvent, most commonly dimethyl sulfoxide (DMSO), in the presence of a base .

While some industrial-scale processes attempt direct distillation or in-situ hydrolysis, liquid-liquid extraction remains the gold standard for isolating the pure methyl ester intermediate in research, pilot, and fine-chemical environments. As a Senior Application Scientist, I have evaluated numerous solvent systems for this specific workflow. This guide objectively compares the performance of three primary extraction solvents—Ethyl Acetate (EtOAc), Toluene, and Dichloromethane (DCM)—and provides a self-validating protocol designed to maximize yield while mitigating the inherent risks of DMSO-based reaction mixtures.

Mechanistic Context: The DMSO/Water Partitioning Challenge

The primary challenge in isolating methyl[(5-chloro-8-quinolinyl)oxy]acetate is efficiently separating the hydrophobic ester from the highly polar DMSO and the inorganic salts (e.g., NaCl or KCl) generated during the alkylation step.

Because DMSO is completely miscible with water, quenching the reaction with an aqueous stream forces the ester out of solution. An immiscible organic solvent must then be introduced to partition the product. The choice of solvent dictates the partition coefficient ( Kp​ ), the phase separation kinetics, and the extent of DMSO carryover.

Furthermore, avoiding high-temperature distillation of DMSO is a critical safety consideration. DMSO is prone to autocatalytic thermal decomposition, a severe hazard that is exacerbated by the presence of bases, salts, and trace impurities . Ambient-temperature liquid-liquid extraction effectively bypasses this thermal hazard, ensuring process safety.

Comparative Analysis of Extraction Solvents

Ethyl Acetate (EtOAc)
  • Performance: EtOAc offers an excellent partition coefficient for the quinoline ester due to its moderate polarity. It effectively extracts the product with minimal solvent volume, making it highly efficient for laboratory-scale isolations.

  • Drawbacks: EtOAc can co-extract small amounts of DMSO (typically 2–5%), requiring subsequent brine washes to achieve high purity. Additionally, if the aqueous quench is highly basic (pH > 10) from unreacted base, EtOAc is susceptible to partial hydrolysis, which can generate acetic acid, complicate phase separation, and reduce overall yield.

Toluene
  • Performance: Toluene is a highly robust, non-polar solvent that provides rapid phase separation and virtually zero DMSO carryover. It is highly favored in scale-up operations due to its lower toxicity profile compared to halogenated solvents and its chemical stability across a wide pH range.

  • Drawbacks: The solubility of methyl[(5-chloro-8-quinolinyl)oxy]acetate in toluene is lower than in EtOAc or DCM. This often necessitates larger solvent volumes or slightly elevated extraction temperatures (e.g., 35–40 °C) to prevent the ester from prematurely crystallizing at the phase interface.

Dichloromethane (DCM)
  • Performance: DCM provides the highest solubility for the ester and forms the bottom layer during phase separation (density = 1.33 g/cm³). This bottom-layer positioning allows for easy draining in bottom-valve reactors, streamlining the physical separation process.

  • Drawbacks: DCM is heavily regulated due to its high toxicity and environmental impact. It also has a high vapor pressure, making it less ideal for large-scale operations without specialized containment systems.

Quantitative Solvent Comparison

The following table summarizes the key physical and performance metrics of the three solvents when applied to the extraction of methyl[(5-chloro-8-quinolinyl)oxy]acetate from a DMSO/water mixture.

SolventDensity (g/cm³)Aqueous Phase PositionRelative Ester SolubilityEst. DMSO CarryoverToxicity / Safety Profile
Ethyl Acetate 0.90Bottom LayerHighModerate (2–5%)Low toxicity; Flammable
Toluene 0.87Bottom LayerModerateVery Low (<1%)Moderate toxicity; Flammable
Dichloromethane 1.33Top LayerVery HighLow (<2%)High toxicity; Regulated

Extraction Workflow Logic

ExtractionWorkflow cluster_phases Phase Partitioning RM Reaction Mixture (Ester, DMSO, Salts) Q Aqueous Quench (Add H2O) RM->Q SA Solvent Addition (EtOAc / Toluene / DCM) Q->SA PS Phase Separation (Liquid-Liquid Extraction) SA->PS OP Organic Phase (Product + Solvent) PS->OP Target Extract AP Aqueous Phase (DMSO + Salts + H2O) PS->AP Aqueous Waste

Workflow for the liquid-liquid extraction of methyl [(5-chloro-8-quinolinyl)oxy]acetate.

Experimental Protocol: Self-Validating Extraction Workflow

To ensure high yield and purity, the extraction must be treated as a self-validating system. The following protocol utilizes Ethyl Acetate (EtOAc) , but the principles apply universally to the other solvents.

Step 1: Aqueous Quench

  • Action: Cool the DMSO reaction mixture to 20 °C. Slowly add 3 volumes of deionized water while maintaining vigorous agitation.

  • Causality: DMSO is highly polar and fully miscible with water. The addition of water sharply decreases the solubility of the hydrophobic methyl[(5-chloro-8-quinolinyl)oxy]acetate, forcing it out of solution while simultaneously dissolving the inorganic salts (e.g., NaCl) generated during the alkylation step.

Step 2: Solvent Partitioning

  • Action: Add 2 volumes of EtOAc. Agitate vigorously for 15 minutes, then cease agitation and allow the phases to settle for a minimum of 10 minutes.

  • Causality: Vigorous mixing maximizes the interfacial surface area, allowing the ester to rapidly partition into the organic phase according to its partition coefficient ( Kp​ ). The strict 10-minute settling time ensures complete phase separation, preventing micro-emulsion carryover.

Step 3: Self-Validation (TLC & Visual Inspection)

  • Action: Before draining any layers, spot both the upper (organic) and lower (aqueous) phases on a silica gel TLC plate. Elute with Hexane/EtOAc (3:1) and visualize under UV light (254 nm).

  • Causality: This creates a closed-loop validation system. If the ester (which contains a highly UV-active quinoline ring) is detected in the aqueous layer, the partition was incomplete, dictating a second solvent extraction. If the aqueous layer is clean, the process can proceed confidently, ensuring maximum yield without blind assumptions.

Step 4: Brine Wash

  • Action: Separate the organic phase and wash it sequentially with 1 volume of saturated aqueous NaCl (brine).

  • Causality: Brine drastically reduces the solubility of water in the organic phase via the "salting-out" effect. This step strips out any residual DMSO that partitioned into the ethyl acetate, ensuring the final product is highly pure and preventing solvent-trapping during downstream crystallization.

Step 5: Drying and Concentration

  • Action: Treat the organic phase with anhydrous Na₂SO₄ until the solid is free-flowing. Filter and concentrate under reduced pressure at <40 °C.

  • Causality: Na₂SO₄ chemically binds trace water. Removing water prior to concentration prevents the ester from undergoing unwanted hydrolysis back to cloquintocet acid during the thermal stress of solvent evaporation.

References

  • Zhang, C., Leng, R., Hamilton, C., Sheng, M., Tu, S., Gu, B., & Bell, B. (2019). Process Development for the Crop Safener Cloquintocet Acid. Organic Process Research & Development.[Link]

  • Yang, Q., Sheng, M., Li, X., Tucker, C., Céspedes, S. V., & Westwood, N. J. (2020). Potential Explosion Hazards Associated with the Autocatalytic Thermal Decomposition of Dimethyl Sulfoxide and Its Mixtures. Organic Process Research & Development.[Link]

Safety & Regulatory Compliance

Safety

methyl [(5-chloro-8-quinolinyl)oxy]acetate proper disposal procedures

As a Senior Application Scientist, establishing a rigorous, self-validating safety culture is paramount when handling halogenated heteroaromatic compounds. Methyl[(5-chloro-8-quinolinyl)oxy]acetate —a structural analog t...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a rigorous, self-validating safety culture is paramount when handling halogenated heteroaromatic compounds. Methyl[(5-chloro-8-quinolinyl)oxy]acetate —a structural analog to the widely used herbicide safener cloquintocet-mexyl—presents specific logistical and environmental challenges.

Because this molecule features both a lipophilic ester and a stable chlorinated quinoline core, it is highly resistant to environmental degradation and poses severe, long-lasting toxicity to aquatic ecosystems[1]. Furthermore, it acts as a potent skin sensitizer[2].

This guide provides the authoritative standard operating procedures (SOPs) for the safe handling, spill containment, and terminal disposal of this compound, ensuring your laboratory remains compliant with global environmental and safety regulations.

Hazard Assessment & Causality

To design an effective disposal strategy, we must first understand the mechanistic causality behind the chemical's hazards. Do not treat this chemical as generic organic waste.

  • Aquatic Toxicity (H400 / H410): The lipophilic nature of the acetate ester allows the molecule to easily cross the biological membranes of aquatic organisms[1]. Once internalized, the stable 5-chloro-quinoline core resists enzymatic degradation, leading to rapid bioaccumulation. Operational Rule: Absolute prohibition of drain disposal.

  • Skin Sensitization (H317): The compound can act as a hapten, binding to skin proteins and triggering an immune-mediated allergic response upon repeated exposure[2]. Operational Rule: Dust generation must be strictly suppressed to prevent dermal deposition and inhalation.

  • Thermal Degradation Profile: Because it is a halogenated aromatic, incomplete combustion will generate highly toxic hydrogen chloride (HCl) gas and potentially polychlorinated dibenzo-p-dioxins (PCDDs)[3]. Operational Rule: Terminal disposal must be routed exclusively to high-temperature incinerators equipped with acid-gas scrubbers.

Quantitative Hazard & Logistics Summary
Property / HazardGHS / Transport DataOperational Implication
Environmental Hazard Aquatic Acute 1, Chronic 1Zero-drain policy; all washings must be collected as hazardous waste.
Health Hazard Skin Sens. 1 (H317)Mandates nitrile gloves, lab coat, and N95/P100 respirator if aerosolized.
UN Transport Code UN 3077 (Class 9)Must be manifested as an "Environmentally Hazardous Substance, Solid."
Chemical Class Halogenated HeteroaromaticRequires segregation into "Halogenated Organic Waste" streams.

Standard Operating Procedure (SOP): Routine Disposal

For routine laboratory operations, implement the following self-validating disposal workflow. Every step is designed to prevent cross-contamination and ensure regulatory compliance[4].

Step 1: Waste Segregation

  • Do not mix with non-halogenated solvents or general solid waste.

  • Designate a specific, chemically compatible waste container (High-Density Polyethylene (HDPE) or PTFE-lined) exclusively for "Halogenated Organic Solids."

Step 2: Primary Containment

  • Transfer residual solid powder or contaminated consumables (weigh boats, filter papers, pipette tips) into the HDPE container inside a certified chemical fume hood to prevent dust dissemination[4].

  • If the chemical is dissolved in a solvent (e.g., dichloromethane or methanol), collect the liquid in a designated halogenated solvent waste carboy.

Step 3: Labeling and Storage

  • Label the container explicitly: "Hazardous Waste - Halogenated Organic Solid (Contains Chlorinated Quinoline Derivatives)."

  • Apply GHS pictograms for Environmentally Hazardous (dead tree/fish) and Health Hazard/Irritant (exclamation mark)[1].

  • Store in a cool, dry, well-ventilated secondary containment tray away from strong oxidizing agents.

Step 4: Terminal Destruction (Contractor Hand-off)

  • Manifest the waste for pickup by a licensed hazardous waste contractor[2].

  • Specify on the manifest that the waste requires High-Temperature Incineration (>1100°C) with Flue Gas Scrubbing to safely neutralize the chlorinated byproducts.

Emergency Protocol: Accidental Spill Response

In the event of a spill, immediate containment is required to prevent the powder from becoming airborne or entering drainage systems[1][3].

Step 1: Area Isolation & PPE

  • Evacuate non-essential personnel from the immediate vicinity.

  • Don appropriate PPE: Double nitrile gloves, a fitted N95 or P100 particulate respirator, and tight-fitting chemical safety goggles.

Step 2: Source Control & Containment

  • If the spill occurs near a sink or floor drain, immediately deploy a spill mat or chemical absorbent boom around the drain to block aquatic entry[3].

Step 3: Dust-Free Mechanical Recovery

  • Do not dry sweep. Dry sweeping aerosolizes the sensitizing powder.

  • Method A (Preferred): Use a specialized HEPA-filtered laboratory vacuum to collect the powder.

  • Method B (Alternative): Lightly mist the spill with water or a 5% isopropanol solution to dampen the powder, then wet-sweep using absorbent pads.

Step 4: Chemical Decontamination

  • Wipe the affected surface with a mild alkaline detergent solution. The alkalinity helps hydrolyze the ester linkage, breaking the molecule down into slightly more water-soluble (and easily recoverable) fragments.

  • Perform a final wipe with distilled water.

  • Place all absorbent pads, wipes, and contaminated PPE into a heavy-duty hazardous waste bag, seal it, and process it via the routine disposal SOP[2].

Operational Workflow Visualization

The following diagram illustrates the logical progression of hazard containment and disposal, ensuring all personnel understand the critical path from spill to terminal destruction.

DisposalWorkflow A Spill / Waste Generated (Solid or Solution) B Don PPE (Nitrile, N95/P100, Goggles) A->B C Drain Isolation (Prevent Aquatic Entry) B->C D Dust-Free Collection (HEPA Vac / Wet Sweep) C->D E Surface Decontamination (Alkaline Detergent) D->E F Seal in HDPE Container (Label: Halogenated Waste) E->F G High-Temp Incineration (>1100°C + Acid Scrubbers) F->G

Figure 1: End-to-end operational workflow for the containment and disposal of halogenated waste.

References

  • Corteva Agriscience UK Ltd. SAFETY DATA SHEET: PALIO (Cloquintocet-mexyl). Retrieved from 1

  • AK Scientific, Inc. Safety Data Sheet: Cloquintocet-Mexyl. Retrieved from 2

  • TCI Chemicals. SAFETY DATA SHEET: Cloquintocet-mexyl. Retrieved from3

  • ECHEMI. Safety Data Sheets: Cloquintocet-mexyl SDS, 99607-70-2. Retrieved from4

Sources

Handling

Comprehensive Safety and Logistics Guide: Handling Methyl [(5-chloro-8-quinolinyl)oxy]acetate

Executive Summary & Chemical Profile Methyl [(5-chloro-8-quinolinyl)oxy]acetate, universally known as Cloquintocet-mexyl (CAS: 99607-70-2), is a crystalline safener widely utilized in agrochemical research and drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

Methyl [(5-chloro-8-quinolinyl)oxy]acetate, universally known as Cloquintocet-mexyl (CAS: 99607-70-2), is a crystalline safener widely utilized in agrochemical research and drug development to induce metabolic detoxification pathways [1]. While highly effective in its application, its physicochemical properties present specific occupational hazards. As a Class III toxin with a melting point of 68–72 °C, it exists as a fine, colorless to beige powder at room temperature but can easily form combustible dust or melt under localized heat [2].

Establishing a rigorous Personal Protective Equipment (PPE) and logistical framework is critical not just for compliance, but for ensuring the absolute integrity of both the researcher and the laboratory environment.

Risk Assessment & Hazard Causality

To design an effective PPE and operational strategy, we must first understand the mechanistic causality of the chemical's hazards:

  • Dermal Sensitization (H317): The quinoline derivative structure is highly lipophilic, allowing it to penetrate the stratum corneum. Repeated dermal exposure triggers an immune response, leading to severe allergic contact dermatitis [3].

  • Respiratory Irritation & Systemic Toxicity (H332, H373): The generation of airborne particulates during weighing or transfer can lead to inhalation exposure. Chronic inhalation is linked to target organ toxicity, specifically affecting the urinary bladder and liver [3].

  • Severe Aquatic Toxicity (H400, H410): With an M-factor of 1, this compound is acutely and chronically toxic to aquatic ecosystems. Its extreme insolubility in water (0.0008 g/L) strictly prohibits any drain-based disposal methods [1].

Mandatory PPE Matrix

Based on the hazard profile, the following PPE is non-negotiable for laboratory personnel handling pure or highly concentrated Cloquintocet-mexyl.

PPE CategoryRequired EquipmentCausality / Scientific Justification
Hand Protection Nitrile gloves (minimum 0.11 mm thickness)Provides a robust chemical barrier against lipophilic esters and quinoline derivatives, preventing dermal absorption and subsequent sensitization [3].
Eye/Face Protection Snug-fitting safety goggles or full-face shieldPrevents ocular irritation from airborne crystalline dust generated during powder transfer and formulation[1].
Respiratory Protection N95 / P100 particulate respirator or PAPREssential when handling outside a closed system to filter out fine particulates and prevent inhalation-induced systemic toxicity [2].
Body Protection Disposable Tyvek® suit or dedicated lab coatPrevents accumulation of hazardous dust on personal clothing, mitigating secondary exposure routes outside the lab [1].

Operational Workflow: Handling & Exposure Control

To ensure a self-validating safety system, every handling step must inherently prevent the aerosolization of the compound.

HandlingWorkflow Start Pre-Operation Setup Verify Fume Hood & Equipment PPE Don Mandatory PPE (Nitrile Gloves, N95/P100, Goggles) Start->PPE Transfer Material Weighing & Transfer (Minimize Dust Generation) PPE->Transfer Decon Equipment Decontamination (Wipe down with solvent/water) Transfer->Decon Doff Doffing & Hand Washing Decon->Doff

Fig 1: Standard operating procedure for handling methyl[(5-chloro-8-quinolinyl)oxy]acetate.

Step-by-Step Handling Methodology:
  • Pre-Operation Verification: Ensure local exhaust ventilation (e.g., a certified chemical fume hood) is operational with a minimum face velocity of 100 fpm. Clear the workspace of incompatible materials, particularly strong oxidizing agents.

  • PPE Donning: Inspect nitrile gloves for pinholes or degradation. Don respiratory protection and perform a negative/positive user seal check to validate the filtration barrier.

  • Material Transfer: Use anti-static spatulas to minimize the electrostatic dispersion of the powder. Weigh the material directly into a closed tare vessel to prevent dust aerosolization during transit across the lab.

  • Decontamination: Because the compound is practically insoluble in water, wipe down spatulas and balances first with a compatible solvent (e.g., acetone or ethanol) to dissolve the residue, followed by a wet water wipe to remove the solvent [1].

Spill Response & Decontamination Protocol

In the event of a spill, immediate containment is required to prevent environmental release and respiratory exposure.

Step-by-Step Spill Response:
  • Isolation: Evacuate the immediate vicinity. If the spill involves a liquid formulated product, eliminate all ignition sources immediately, as the solvent carrier may be highly combustible [3].

  • Containment (Solid Spills): Never use dry sweeping, as this will aerosolize the toxic dust. Lightly mist the powder with water to suppress dust formation, then carefully collect the material using a wet-wiping technique or a HEPA-filtered vacuum dedicated to hazardous materials.

  • Containment (Liquid Spills): Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand).

  • Collection: Place all absorbed material, contaminated wipes, and disposable PPE into a chemically resistant, sealable hazardous waste container.

Waste Management & Disposal Plan

Due to its severe aquatic toxicity, Cloquintocet-mexyl requires a stringent, closed-loop disposal plan.

SpillDisposal Spill Spill Detected (Solid or Liquid) Isolate Isolate Area & Upgrade PPE Spill->Isolate Contain Containment (Wet Wiping / Absorbents) Isolate->Contain Waste Transfer to Hazardous Waste Bin Contain->Waste Incinerate High-Temp Incineration (No Drain Disposal) Waste->Incinerate

Fig 2: Emergency spill response and hazardous waste disposal workflow.

Step-by-Step Disposal Methodology:
  • Segregation & Labeling: Place the sealed waste container in a designated satellite accumulation area. Label it explicitly with "Hazardous Waste: Toxic to Aquatic Life (Cloquintocet-mexyl)" and the date of initial accumulation.

  • Storage Conditions: Store the waste in a cool, dry, and well-ventilated secondary containment tray. Keep it strictly isolated from heat sources and oxidizing agents to prevent chemical degradation or combustion [2].

  • Final Disposal: Entrust the disposal to a licensed hazardous waste management facility. The material must undergo high-temperature incineration [3]. Under no circumstances should the chemical, its formulated solutions, or its wash water be discharged into the municipal sewer system or natural waterways.

References

  • Title: PubChem Compound Summary for CID 93528, Cloquintocet-mexyl Source: National Center for Biotechnology Information (NCBI) URL: [Link]

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